4-(Dibromomethyl)-3-fluorobenzonitrile
Description
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Properties
IUPAC Name |
4-(dibromomethyl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)6-2-1-5(4-12)3-7(6)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDQIKQCSRPDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676802 | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-62-8 | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dibromomethyl)-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8)
The Masked Aldehyde Scaffold in PARP Inhibitor Synthesis
Executive Summary
4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8 ) is a critical halogenated building block used primarily in the pharmaceutical development of Poly (ADP-ribose) polymerase (PARP) inhibitors. It serves as a stable, "masked" precursor to 4-formyl-3-fluorobenzonitrile (CAS 105942-10-7), a highly reactive aldehyde intermediate required for the synthesis of Talazoparib (BMN-673).
This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound, emphasizing its role in overcoming stability challenges associated with fluorinated benzaldehydes during large-scale manufacturing.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1146699-62-8 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75–80 °C (Typical range for benzyl bromides of this class) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), Geminal Dibromide (-CHBr₂) |
Synthesis & Reaction Mechanism[3][4][5]
The synthesis of this compound is typically achieved via a radical substitution pathway (Wohl-Ziegler reaction), followed by its controlled hydrolysis to release the aldehyde functionality.
The Wohl-Ziegler Bromination Protocol
The formation of the geminal dibromide is driven by the double bromination of the benzylic methyl group on 4-methyl-3-fluorobenzonitrile .
-
Reagents: N-Bromosuccinimide (NBS) (2.1–2.5 eq), AIBN or Benzoyl Peroxide (catalytic).
-
Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (more eco-friendly alternative).
-
Mechanism:
-
Initiation: Homolytic cleavage of the radical initiator generates radicals.
-
Propagation (Step 1): Abstraction of a benzylic hydrogen forms a benzylic radical, which reacts with Br₂ (generated in situ from NBS) to form the monobromo intermediate (CAS 105942-09-4).
-
Propagation (Step 2): The electron-withdrawing nature of the first bromine atom actually destabilizes the transition state slightly, but with excess NBS and heat, a second bromination occurs at the same carbon, yielding the gem-dibromide.
-
Hydrolysis: The "Unmasking" Step
The gem-dibromide is a synthetic equivalent of a carbonyl group. Hydrolysis converts it to the aldehyde.[1][2]
-
Reagents: AgNO₃/H₂O (lab scale) or CaCO₃/H₂O (process scale) in refluxing ethanol/water.
-
Mechanism:
-
Nucleophilic attack by water displaces bromide ions.
-
Formation of a gem-diol intermediate (unstable).[3]
-
Spontaneous dehydration of the gem-diol yields 4-formyl-3-fluorobenzonitrile .
-
Reaction Pathway Visualization
Figure 1: Stepwise synthesis from the methyl precursor to the active aldehyde via the dibromo intermediate.
Applications in Drug Discovery: Talazoparib Synthesis[8]
The primary utility of CAS 1146699-62-8 is in the convergent synthesis of Talazoparib (BMN-673), a potent PARP inhibitor used in oncology.
Why Use the Dibromo Intermediate?
Directly sourcing or storing the aldehyde (4-formyl-3-fluorobenzonitrile) presents challenges:
-
Oxidation Sensitivity: Benzaldehydes, especially electron-deficient ones, easily oxidize to benzoic acids (e.g., 4-cyano-2-fluorobenzoic acid) upon exposure to air.
-
Process Control: The gem-dibromide is a crystalline solid that is chemically stable under anhydrous storage. It can be hydrolyzed in situ immediately prior to the condensation step, ensuring high purity of the electrophile.
Convergent Synthesis Workflow
The aldehyde generated from the dibromo compound is condensed with a phthalazinone core (often a phosphonate via Horner-Wadsworth-Emmons reaction or direct condensation) to build the Talazoparib scaffold.
Key Interaction:
-
Electrophile: 4-Formyl-3-fluorobenzonitrile (derived from CAS 1146699-62-8).
-
Nucleophile: Phthalazinone/Triazole fragment.[4]
-
Result: Formation of the C-C bond linking the aryl "cap" to the PARP-binding pharmacophore.
Analytical Characterization
To validate the identity of this compound versus its mono-bromo or aldehyde counterparts, use the following spectroscopic markers:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | δ 6.6 – 6.9 ppm (s, 1H) | Characteristic singlet for the benzylic proton (-CHBr₂). Distinct from -CH₂Br (~4.5 ppm) and -CHO (~10.0 ppm). |
| ¹³C NMR | δ ~35–45 ppm | Carbon shift for the -CHBr₂ group. |
| IR Spectroscopy | ~2230 cm⁻¹ | Strong nitrile (-CN) stretch. |
| Mass Spec | M+, M+2, M+4 | Distinctive isotopic pattern (1:2:1 ratio) due to two Bromine atoms. |
Handling, Stability & Safety
Hazard Identification[10]
-
Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent. It attacks mucous membranes and eyes.
-
Corrosive: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to tissue and metal.
-
Skin Sensitizer: Direct contact can cause severe dermatitis.
Storage Protocols
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture will trigger slow hydrolysis, releasing HBr and degrading the solid.
-
Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.
-
Container: Glass or Teflon-lined containers. Avoid metals that corrode in the presence of trace HBr.
Emergency Protocol
-
Spill: Do not dry sweep. Cover with soda ash or lime to neutralize potential acid generation.
-
Eye Contact: Flush immediately with water for 15 minutes. Medical attention is mandatory due to lachrymatory nature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16659119, 4-(Dibromomethyl)-3-methoxybenzonitrile (Analogous Structure Reference). Retrieved from [Link]
-
Wang, B., et al. (2015). Process for the preparation of Talazoparib and intermediates thereof. WO Patent Application WO2015069851.[5] (Describes the use of fluorobenzaldehydes in Talazoparib synthesis).
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- 4. API SYNTHESIS INTERNATIONAL: Talazoparib [apisynthesisint.blogspot.com]
- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-(Dibromomethyl)-3-fluorobenzonitrile: Synthesis, Reactivity, and Applications
This in-depth technical guide provides a comprehensive overview of 4-(dibromomethyl)-3-fluorobenzonitrile, a versatile fluorinated building block with significant potential in pharmaceutical and materials science research. This document, intended for researchers, chemists, and professionals in drug development, delves into the synthesis, chemical properties, reactivity, and potential applications of this compound, grounding all claims in authoritative scientific literature.
Introduction and Significance
This compound is a halogenated aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dibromomethyl group ortho to a fluorine atom and para to a nitrile group, offers a unique combination of reactive sites. The electron-withdrawing nature of the nitrile and fluorine substituents activates the benzylic position, facilitating a range of chemical transformations. The primary utility of this compound lies in its role as a precursor to 4-formyl-3-fluorobenzonitrile, a key building block for various biologically active molecules. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of downstream pharmaceutical candidates.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed characterization data is not widely published.
| Property | Value | Source |
| CAS Number | 1146699-62-8 | [1] |
| Molecular Formula | C₈H₄Br₂FN | [1] |
| Molecular Weight | 292.93 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Commercial Suppliers |
| Boiling Point | 307.7 ± 42.0 °C (Predicted) | [1] |
| Density | 1.97 g/cm³ (Predicted) | [1] |
Synthesis of this compound
The most logical and scientifically supported method for the synthesis of this compound is through the radical bromination of 3-fluoro-4-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[2] While the synthesis of the monobrominated analog, 4-(bromomethyl)-3-fluorobenzonitrile, is often the primary goal, over-bromination to the desired dibromo compound is a known and often unavoidable side reaction.[3] By carefully controlling the reaction stoichiometry and conditions, the formation of the dibrominated product can be favored.
Sources
An In-depth Technical Guide to the Material Safety of 4-(Dibromomethyl)-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Strategic Importance
4-(Dibromomethyl)-3-fluorobenzonitrile belongs to a class of highly functionalized aromatic compounds. Its structural motifs—a fluorinated benzonitrile core and a dibromomethyl group—make it a potent and versatile intermediate in medicinal chemistry and materials science. The nitrile group can be hydrolyzed, reduced, or converted to amidines, while the dibromomethyl group is a precursor for aldehydes or can participate in various coupling reactions. These compounds are often building blocks for developing Active Pharmaceutical Ingredients (APIs) and novel organic materials.[1]
The inherent reactivity that makes this compound valuable also dictates its significant hazard profile. A thorough understanding of its chemical nature is paramount for ensuring laboratory safety and experimental success.
Section 2: Hazard Identification and Toxicological Assessment
This compound is classified as highly hazardous. The primary dangers stem from its corrosive nature, acute toxicity if ingested, inhaled, or in contact with skin, and its lachrymatory (tear-inducing) properties.[2]
GHS Classification Summary
The Globally Harmonized System (GHS) classification, extrapolated from close analogs, is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |
| Skin Corrosion / Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3] |
| Serious Eye Damage / Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or serious eye irritation.[2] |
| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation.[3] |
Toxicological Insights: The "Why" Behind the Hazards
-
Corrosivity and Skin Burns: The dibromomethyl group is susceptible to hydrolysis, especially in the presence of moisture (e.g., on skin, in eyes, or mucous membranes). This reaction can release hydrobromic acid (HBr), a strong acid that causes immediate and severe chemical burns.[5][6] Progressive ulceration can occur if treatment is not immediate.[5]
-
Systemic Toxicity (Oral, Dermal, Inhalation): The benzonitrile moiety presents a significant toxicological risk. In vivo, the nitrile group (-C≡N) can be metabolized, potentially releasing cyanide ions (CN⁻). Cyanide is a potent cytotoxic agent that inhibits cellular respiration, leading to rapid systemic failure.[7][8]
-
Lachrymatory Properties: Like many benzylic bromides, this compound is a potent lachrymator, causing irritation and tearing upon exposure to vapors.[9] This serves as an immediate warning sign of exposure.
-
Inhalation Hazard: Inhalation can cause a burning sensation in the throat, shortness of breath, and severe respiratory irritation.[5] In a fire, highly toxic fumes are emitted, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen bromide (HBr), and hydrogen fluoride (HF).[5]
Section 3: Proactive Risk Mitigation and Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood with adequate exhaust ventilation.[10][11]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[10][12] Their locations must be known to all personnel before work begins.[12]
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection of PPE is not merely a checklist; it's a system designed to prevent all routes of exposure.
-
Hand Protection: Wear double gloves. The outer glove should be a robust material resistant to halogenated organic compounds, such as neoprene or nitrile rubber.[13] The inner glove provides protection in case the outer glove is breached. Causality: Brominated compounds can degrade common glove materials; always check the manufacturer's compatibility data before use.[13]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[5] Due to the severe corrosivity and lachrymatory nature, a full-face shield worn over safety goggles is strongly recommended.[13]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is necessary.[10]
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required.[10] However, a self-contained breathing apparatus (SCBA) must be available for emergency situations like a large spill or fire.[5]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow for safely handling hazardous chemicals like this compound.
Caption: Logical workflow for handling hazardous chemicals.
Section 4: Emergency Response Protocols
Speed is critical in any emergency involving this compound.[7] Personnel must be trained on these procedures before beginning work.
First-Aid Decision Tree for Exposure
In any case of suspected exposure, do not wait for symptoms to develop. Call emergency services immediately.[14]
Caption: First-aid decision tree for exposure incidents.
Detailed First-Aid Measures
-
Inhalation: Remove the casualty from the exposure source to fresh air immediately.[6][12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[5][15] Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately drench the affected area with running water for at least 15 minutes in a safety shower.[5][14] Simultaneously remove all contaminated clothing and footwear.[5] Do not delay. This compound causes severe burns that may progress if not treated.[5] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes in an eyewash station, keeping the eyelids open.[10] Remove contact lenses if present and easy to do.[6] Transfer to a hospital for specialist examination is mandatory.[5]
-
Ingestion: Do NOT induce vomiting.[6][10] If the person is conscious, wash out their mouth with water and give them a cup of water to drink.[5] Ingestion causes severe corrosive damage, and vomiting can perforate the esophagus.[6][10] Seek immediate medical attention.[6]
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated, but do not allow vapors to spread to other labs.[13]
-
PPE: Don appropriate PPE, including respiratory protection if necessary (SCBA).[13]
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth.[16] Do NOT use combustible materials like sawdust.[13]
-
Neutralize (for small spills, with caution): For very small spills, a dilute solution of sodium bisulfite can be cautiously used to neutralize the brominating agent, but this should only be done by highly trained personnel.
-
Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[16]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Section 5: Storage and Chemical Compatibility
Proper storage is crucial to prevent degradation and hazardous reactions.
Storage Conditions
-
Store in a cool, dry, well-ventilated area, away from sources of heat or ignition.[5]
-
Keep the container tightly closed and, if possible, store under an inert atmosphere (e.g., argon).[5]
-
The compound may be light and moisture sensitive.[5]
Incompatible Materials
Avoid contact with the following to prevent violent reactions, fire, or the release of toxic gases:[10][11]
-
Strong Acids and Bases: Can cause decomposition.[10]
-
Strong Oxidizing Agents: May lead to a fire or explosion.[11]
-
Metals: Especially powdered metals, can react violently.[11]
-
Water/Moisture: Can lead to hydrolysis and the release of HBr gas.[5]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Dispose of contents and containers in an approved waste disposal plant.[6][10] Do not mix with other waste streams unless compatibility is confirmed.
-
Regulations: Disposal must be in accordance with all local, state, and federal regulations.[5]
Section 7: Transportation
This material is regulated for transport.
-
Proper Shipping Name: CORROSIVE SOLID, TOXIC, N.O.S. (4-(Bromomethyl)-3-fluorobenzonitrile) or a similar designation.[2][10]
-
Transport Hazard Class: Class 8 (Corrosive), with a subsidiary hazard of Class 6.1 (Toxic).[10]
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-(Bromomethyl)-4-fluorobenzonitrile.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). 4-Bromomethyl-3-fluorobenzonitrile, 95%. Retrieved from Thermo Scientific Chemicals website.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Bromomethyl-3-fluorobenzonitrile.
- University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from UW-Madison Office of Chemical Safety.
- TCI Chemicals. (2025). Safety Data Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Fisher Scientific. (2025). Safety Data Sheet.
- Ossila. (n.d.). 4-Bromo-3-fluorobenzonitrile.
- Echemi. (2019). 3-(BROMOMETHYL)-4-FLUOROBENZONITRILE Safety Data Sheets.
- University of California, Santa Barbara. (n.d.). Bromine Safety Sheet.
- Combi-Blocks. (2023). Safety Data Sheet: 3-(Bromomethyl)-5-fluorobenzonitrile.
- ChemScene. (n.d.). 2-(Dibromomethyl)-4-fluorobenzonitrile.
- BLD Pharm. (n.d.). 3-(Bromomethyl)-4-fluorobenzonitrile.
- Monash University. (2022). First aid for cyanide exposure. Retrieved from Monash University Health Safety & Wellbeing.
- Centers for Disease Control and Prevention (CDC). (2024). Cyanide | Chemical Emergencies.
- ICL Group. (n.d.). Bromine Safety Handbook.
- BLD Pharm. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile.
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford Environmental Health & Safety.
- Yale University. (n.d.). Standard Operating Procedure - Potassium or Sodium Cyanide.
- Lab Pro Inc. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile, 1G.
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A Comprehensive Technical Guide to 4-(Dibromomethyl)-3-fluorobenzonitrile for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS No. 1146699-62-8), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document delves into the sourcing of this critical reagent, typical purity levels, potential impurities, and the analytical methodologies required for its rigorous quality control.
Introduction: The Synthetic Utility of this compound
This compound is a substituted aromatic compound whose value in organic synthesis is derived from its multiple reactive sites. The dibromomethyl group serves as a precursor to an aldehyde functional group through hydrolysis, or it can participate in various coupling reactions. The nitrile and fluoro substituents also offer avenues for further chemical modification, making this compound a versatile intermediate in the construction of complex molecular architectures.
Sourcing and Purity of this compound
The procurement of high-quality starting materials is a cornerstone of successful research and development. This section provides a summary of known suppliers and the typical purities offered for this compound.
| Supplier | CAS Number | Stated Purity | Country of Origin |
| American Custom Chemicals Corporation | 1146699-62-8 | 95.00% | USA |
| Amadis Chemical Company Limited | 1146699-62-8 | Not specified | China[1] |
| Dayang Chem (Hangzhou) Co.,Ltd. | 1146699-62-8 | Not specified | China[1] |
| Shanghai Haohong Pharmaceutical Co., Ltd. | 1146699-62-8 | Not specified | China[1] |
| GIHI CHEMICALS CO.,LIMITED | 1146699-62-8 | Not specified | China[1] |
| PT CHEM GROUP LIMITED | 1146699-62-8 | Not specified | China[1] |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | 1146699-62-8 | Not specified | China[1] |
It is critical for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. The CoA should provide details on the analytical methods used for quality control and the levels of any detected impurities.
Synthesis, Purity, and Impurity Profile
A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. The compound is typically synthesized via the radical bromination of 3-fluoro-4-methylbenzonitrile.
Synthetic Pathway
The primary route to this compound involves the over-bromination of 3-fluoro-4-methylbenzonitrile. This reaction is often carried out using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator. A Chinese patent suggests that in a standard kettle reaction for the synthesis of the monobrominated analog, the formation of the dibromo compound can be significant, with a product ratio of less than 5:1 (monobromo:dibromo).[2] This indicates that this compound is a common byproduct and can be synthesized by driving the reaction with excess brominating agent.
Caption: Synthetic pathway to this compound.
Potential Impurities
Based on the synthetic route, the following impurities are likely to be present in varying amounts:
-
Starting Material: Unreacted 3-fluoro-4-methylbenzonitrile.
-
Monobrominated Intermediate: 4-(Bromomethyl)-3-fluorobenzonitrile is the primary intermediate and a likely impurity if the reaction does not go to completion.
-
Over-bromination Products: Further bromination can lead to the formation of 4-(tribromomethyl)-3-fluorobenzonitrile.
-
Oxidation Byproducts: Side reactions can lead to the formation of oxidized species.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted brominating agents or their byproducts, may be present.
The presence of these impurities can have a significant impact on subsequent reactions and the purity of the final product. Therefore, rigorous analytical characterization is crucial.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary to ensure the identity, purity, and quality of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for the quantitative determination of impurities. For related benzonitrile compounds, a method utilizing an octadecylsilane (C18) column with a gradient elution of a phosphoric acid aqueous solution and acetonitrile has been successfully employed.[4] This method can provide high sensitivity, accuracy, and repeatability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and byproducts from the bromination reaction.
Caption: Recommended analytical workflow for quality control.
Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the chemical structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. The chemical shifts and coupling constants of the aromatic protons and the proton of the dibromomethyl group, as well as the carbon signals, provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretching vibration.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. However, its utility is directly linked to its purity. Researchers and drug development professionals must be diligent in sourcing this reagent from reputable suppliers and should insist on a comprehensive Certificate of Analysis. A thorough understanding of the synthetic pathway and potential impurities, coupled with a robust analytical quality control strategy employing chromatographic and spectroscopic methods, is paramount to ensuring the success and reproducibility of research and development endeavors.
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4-(Dibromomethyl)-3-fluorobenzonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
<
Abstract
This technical guide delves into the multifaceted potential of 4-(Dibromomethyl)-3-fluorobenzonitrile as a pivotal building block in contemporary drug discovery. While direct therapeutic applications of this compound are not extensively documented, its unique structural amalgamation of a benzonitrile core, a fluorine substituent, and a reactive dibromomethyl group presents a rich platform for synthetic diversification. We will explore the strategic importance of each functional moiety, dissect potential synthetic transformations into high-value pharmacophores, and propose rationales for its application in developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing a scientifically grounded perspective on leveraging this compound's latent potential.
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. The compound this compound emerges as a compelling, albeit under-explored, starting material. Its utility lies not in its intrinsic biological activity, but in its capacity as a versatile synthetic intermediate.[1] The convergence of three key functional groups—a cyano group on a phenyl ring, an ortho-fluorine atom, and a benzylic dibromomethyl group—creates a molecule ripe for strategic chemical manipulation.
This guide will provide a comprehensive analysis of how these features can be exploited to generate libraries of diverse compounds for screening against a wide array of biological targets. We will examine the established roles of each functional group in drug design and then extrapolate the potential applications of the parent molecule.
Strategic Analysis of Functional Moieties
The therapeutic potential of this compound can be best understood by dissecting the contributions of its constituent parts.
The Benzonitrile Core: A Privileged Scaffold
The benzonitrile motif is a well-established pharmacophore found in numerous approved drugs.[2] Its presence can contribute to a molecule's biological activity through various mechanisms:
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological receptors.[3]
-
Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable interactions within a protein's binding pocket.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance a drug candidate's pharmacokinetic profile.
-
Bioisosterism: The nitrile group can serve as a bioisostere for other functional groups, such as a carboxylate or a nitro group, allowing for the fine-tuning of a molecule's properties.[3][4]
Benzonitrile derivatives have demonstrated a broad range of pharmacological activities, including applications as anticancer agents.[5][6] For instance, they are key components in drugs targeting various cancers like colon, liver, lung, and breast cancer.[5]
The Fluorine Substituent: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's drug-like properties.[7][8][9] A fluorine atom at the 3-position of the benzonitrile ring can confer several advantages:
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life.[9][10]
-
Increased Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][11]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH and thus its absorption and distribution.[9]
-
Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity for its target.[12]
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[9]
The strategic placement of fluorine has been shown to significantly enhance the biological activity of various heterocyclic compounds, including those with antiviral and anti-inflammatory properties.[13][14]
The Dibromomethyl Group: A Gateway to Diverse Functionalities
The dibromomethyl group is a highly reactive and synthetically versatile handle. It serves as a precursor to a wide range of other functional groups, making it an invaluable tool for creating molecular diversity.[15][16] This group is a key reactive intermediate that opens up numerous possibilities for creating novel materials and complex organic molecules.[17] The primary transformation of the dibromomethyl group is its hydrolysis to an aldehyde, which can then be further elaborated into a vast array of pharmacologically relevant moieties. The packing patterns of compounds containing dibromomethyl groups are often dominated by bromine-bromine contacts and C-H---Br hydrogen bonds, which can play a crucial role in crystal packing.[18]
Synthetic Utility and Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential to be transformed into a diverse array of drug-like molecules. The following sections outline key synthetic pathways and the potential therapeutic areas that can be explored.
Generation of Bioactive Aldehydes and Their Derivatives
The most straightforward and powerful transformation of the dibromomethyl group is its conversion to an aldehyde. This can be readily achieved through various hydrolysis methods. The resulting 4-formyl-3-fluorobenzonitrile is a valuable intermediate for a multitude of subsequent reactions.
Caption: Synthetic pathways from this compound to various functional groups via an aldehyde intermediate.
Experimental Protocol: Hydrolysis of this compound to 4-Formyl-3-fluorobenzonitrile
-
Dissolution: Dissolve this compound in a suitable organic solvent such as acetone or tetrahydrofuran.
-
Addition of Silver Nitrate: To the solution, add an aqueous solution of silver nitrate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated silver bromide.
-
Extraction: Extract the filtrate with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The resulting aldehyde can then be used in a variety of well-established organic reactions to generate diverse molecular scaffolds:
-
Reductive Amination: To introduce amine functionalities, which are prevalent in many drug classes.
-
Wittig Reaction: To form alkenes, which can act as linkers or be part of a larger ring system.
-
Condensation Reactions: With hydrazines, hydroxylamines, or other nucleophiles to form a wide range of heterocyclic structures such as hydrazones and oximes.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the cornerstone of medicinal chemistry. The aldehyde derived from this compound is a versatile precursor for the synthesis of various heterocycles. For instance, it can be used to construct pyrazole rings, which are present in a number of clinically relevant drugs.[19]
Caption: Proposed synthetic route to fluorinated pyrazolyl-benzonitrile derivatives.
These fluorinated heterocyclic derivatives could be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme.
-
GPCR Modulation: G-protein coupled receptors are a major class of drug targets, and heterocyclic ligands are known to modulate their activity.
-
Antimicrobial and Antiviral Agents: Fluorinated heterocycles have shown promise as potent antimicrobial and antiviral drugs.[13]
Bioisosteric Replacements and Analogue Synthesis
The nitrile group itself can be a target for modification. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification. Additionally, the entire this compound scaffold can be used to synthesize analogues of known drugs where the introduction of the fluoro and cyano groups may lead to improved properties. The trifluoromethyl group is a known bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[20][21] Similarly, the functional groups on the subject molecule can be considered for bioisosteric replacement strategies.
Potential Therapeutic Targets and Disease Areas
Given the versatility of the this compound scaffold, the resulting compound libraries could be screened against a wide range of therapeutic targets.
| Potential Therapeutic Area | Rationale | Key Molecular Scaffolds |
| Oncology | Benzonitrile-containing compounds have shown antitumor activity. Fluorine substitution can enhance potency and pharmacokinetics.[5] | Pyrazoles, Triazoles, Imidazoles |
| Infectious Diseases | Fluorinated heterocycles are known to possess potent antibacterial and antiviral properties.[13] | Quinolones, Azoles |
| Neurological Disorders | The ability of fluorine to increase blood-brain barrier permeability makes this scaffold attractive for CNS drug discovery.[10] | Amines, Amides |
| Inflammatory Diseases | Many anti-inflammatory drugs are based on heterocyclic scaffolds. | Indoles, Pyridines |
Conclusion and Future Perspectives
This compound represents a largely untapped resource for medicinal chemists. Its unique combination of a privileged benzonitrile core, a strategically placed fluorine atom, and a highly versatile dibromomethyl group makes it an ideal starting point for the synthesis of diverse and novel compound libraries. The synthetic pathways outlined in this guide provide a roadmap for unlocking the potential of this molecule. Future research should focus on the systematic exploration of these pathways to generate compounds for high-throughput screening against a variety of disease targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutic agents.
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Methodological & Application
The Versatile Precursor: Application Notes for 4-(Dibromomethyl)-3-fluorobenzonitrile in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into heterocyclic scaffolds is a proven methodology for enhancing pharmacological properties. The title compound, 4-(Dibromomethyl)-3-fluorobenzonitrile, emerges as a highly versatile, albeit specialized, building block for the synthesis of a diverse array of fluorinated heterocycles. Its unique trifunctional nature—comprising a reactive dibromomethyl group, a directing fluorine atom, and a versatile cyano moiety—offers a powerful platform for the construction of novel molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of this compound as a precursor to valuable heterocyclic systems, including thiazoles, oxazoles, and imidazoles. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its preparation and subsequent transformations.
I. Synthesis of the Precursor: this compound
The preparation of this compound can be efficiently achieved via a free-radical bromination of the readily available starting material, 3-fluoro-4-methylbenzonitrile. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Mechanistic Insight
The reaction proceeds through a classical free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates initial radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then selectively abstracts a benzylic hydrogen from the methyl group of 3-fluoro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This selectivity is a key feature of benzylic brominations. The benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain. The formation of the dibrominated product is achieved by using a stoichiometric excess of the brominating agent.
Caption: Workflow for the Synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzonitrile (1.0 eq).
-
Add carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp (a standard 254 nm lamp is suitable).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a crystalline solid.
II. Application in the Synthesis of 2-Amino-4-arylthiazoles
The dibromomethyl group of this compound can serve as a key electrophilic component in the renowned Hantzsch thiazole synthesis.[1][2] In this one-pot reaction, the gem-dibromide reacts with a thiourea to construct the thiazole ring.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the benzylic carbons of the dibromomethyl group, displacing a bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the remaining bromomethyl carbon. Subsequent elimination of HBr and tautomerization leads to the formation of the aromatic 2-aminothiazole ring.
Caption: Synthesis of 2-Amino-4-arylthiazoles.
Detailed Protocol: Synthesis of 2-Amino-4-(2-fluoro-4-cyanophenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-Amino-4-(2-fluoro-4-cyanophenyl)thiazole.
III. Application in the Synthesis of 2,5-Disubstituted Oxazoles
This compound can be readily converted into its corresponding aldehyde, 4-formyl-3-fluorobenzonitrile, which is a versatile intermediate for the synthesis of 2,5-disubstituted oxazoles.[3][4]
Conversion to Aldehyde
The conversion of the dibromomethyl group to an aldehyde can be achieved under various conditions, including hydrolysis with silver nitrate in aqueous ethanol or oxidation with reagents like sodium nitrate.[5][6]
Oxazole Formation
The resulting 4-formyl-3-fluorobenzonitrile can then be used in several classical oxazole syntheses, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate. A more direct route involves the reaction of the aldehyde with an α-amino acid derivative.
Caption: Workflow for 2,5-Disubstituted Oxazole Synthesis.
Detailed Protocol: Two-Step Synthesis of a 2,5-Disubstituted Oxazole
Step A: Synthesis of 4-Formyl-3-fluorobenzonitrile
Materials:
-
This compound
-
Silver nitrate
-
Aqueous ethanol
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add silver nitrate (2.2 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours. A precipitate of silver bromide will form.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the silver bromide.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Step B: Synthesis of the Oxazole
Materials:
-
4-Formyl-3-fluorobenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate
-
Methanol
Procedure:
-
To a solution of 4-formyl-3-fluorobenzonitrile (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Cool the mixture in an ice bath and add potassium carbonate (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Once complete, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-(2-fluoro-4-cyanophenyl)oxazole.
IV. Application in the Synthesis of Substituted Imidazoles
Similar to oxazole synthesis, the aldehyde derivative, 4-formyl-3-fluorobenzonitrile, is a key starting material for the construction of substituted imidazoles. A common method involves the condensation of the aldehyde with an amine and a 1,2-dicarbonyl compound.[7]
Mechanistic Considerations
In a typical three-component reaction, the aldehyde first condenses with ammonia (often from ammonium acetate) to form an imine. This imine then reacts with a 1,2-dicarbonyl compound (like benzil) and another equivalent of ammonia in a series of condensation and cyclization steps to form the highly substituted imidazole ring.
Caption: Synthesis of Trisubstituted Imidazoles.
Detailed Protocol: Synthesis of a Trisubstituted Imidazole
Materials:
-
4-Formyl-3-fluorobenzonitrile
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 4-formyl-3-fluorobenzonitrile (1.0 eq), benzil (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with aqueous ammonia, which will cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(2-fluoro-4-cyanophenyl)-4,5-diphenyl-1H-imidazole.
V. Comparative Data and Summary
| Heterocycle | Key Reagents | Reaction Type | Advantages |
| 2-Amino-4-arylthiazole | Thiourea | Hantzsch Synthesis | One-pot, good yields, readily available reagents. |
| 2,5-Disubstituted Oxazole | TosMIC (after conversion to aldehyde) | Van Leusen Reaction | Mild conditions, good functional group tolerance. |
| Trisubstituted Imidazole | Benzil, Ammonium Acetate (after conversion to aldehyde) | Radziszewski Reaction | One-pot, multicomponent, high atom economy. |
VI. Conclusion
This compound is a potent and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. Its strategic design allows for the efficient construction of fluorinated thiazoles, oxazoles, and imidazoles through well-established synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel molecular entities for drug discovery and development programs. The ability to introduce the 2-fluoro-4-cyanophenyl moiety into these privileged scaffolds opens up new avenues for probing structure-activity relationships and optimizing pharmacokinetic profiles.
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Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]
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General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC - NIH. Available at: [Link]
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Synthesis of imidazoles from amidines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Direct Synthesis of Oxazoles from Aldehydes - ResearchGate. Available at: [Link]
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Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications. Available at: [Link]
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One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Full article: Direct and Selective Conversion of Benzyl Bromides to Benzaldehydes with Aqueous H2O2 Without Catalyst - Taylor & Francis. Available at: [Link]
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Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water' - ResearchGate. Available at: [Link]
-
(PDF) One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation - ResearchGate. Available at: [Link]
-
Molbank | Topical Collection : Heterocycle Reactions - MDPI. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis - Organic Chemistry Portal. Available at: [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]
-
Synthesis of Imidazoles - Baran Lab. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]
-
One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Available at: [Link]
-
One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis - JournalsPub. Available at: [Link]
-
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Available at: [Link]
-
Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]
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Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Publishing. Available at: [Link]
-
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant - American Chemical Society. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Oxazole - Wikipedia. Available at: [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]
-
Research on the synthesis of 4-fluorobenzonitrile - ResearchGate. Available at: [Link]
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. Available at: [Link]
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Application Notes & Protocols: Leveraging 4-(Dibromomethyl)-3-fluorobenzonitrile in the Synthesis of Key Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-(Dibromomethyl)-3-fluorobenzonitrile, a pivotal but often transient intermediate in pharmaceutical synthesis. We will elucidate its role as a stable and manageable precursor to 4-formyl-3-fluorobenzonitrile, a critical building block for numerous active pharmaceutical ingredients (APIs). This document offers detailed, field-proven protocols for the synthesis of this compound via radical bromination and its subsequent, high-yield conversion to the corresponding aldehyde. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Masked Aldehydes
In the landscape of medicinal chemistry, fluorinated benzonitriles are indispensable structural motifs found in a wide array of therapeutic agents.[1] The aldehyde functionality, in particular, serves as a versatile handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic rings. However, aromatic aldehydes can be prone to oxidation and other side reactions, complicating their synthesis, purification, and storage.
This compound (CAS 1146699-62-8) emerges as a strategic solution to this challenge.[2] By serving as a stable, crystalline precursor—a "masked aldehyde"—it allows for the indirect introduction of a formyl group onto the 3-fluoro-benzonitrile scaffold at the desired stage of a synthetic sequence. The gem-dibromomethyl group is readily and cleanly hydrolyzed to an aldehyde under specific conditions, a transformation that is often more efficient and higher-yielding than direct formylation methods.[3][4] This application note details the synthesis of this key intermediate and its primary application in the generation of 4-formyl-3-fluorobenzonitrile.
Synthesis of this compound: A Protocol Grounded in Radical Chemistry
The synthesis of this compound is achieved through a free-radical bromination of the benzylic position of 3-fluoro-4-methylbenzonitrile. This method is analogous to the well-established Wohl-Ziegler bromination.[5] The choice of N-Bromosuccinimide (NBS) as the bromine source is critical, as it maintains a low, steady concentration of bromine radicals, thereby minimizing unwanted aromatic bromination.[5]
Mechanistic Rationale
The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures. The resulting radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, generating a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the monobrominated product and a succinimidyl radical, which continues the chain reaction. To achieve dibromination, a stoichiometric excess of NBS is required to allow for a second bromination event to occur on the newly formed 4-(bromomethyl)-3-fluorobenzonitrile.[5][6]
Caption: Free-radical mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-fluoro-4-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material and the monobrominated intermediate. The reaction typically takes 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield this compound as a white to off-white solid.[5]
Self-Validation and Causality:
-
Stoichiometry of NBS: Using slightly more than 2.0 equivalents of NBS is crucial to drive the reaction towards the dibrominated product. Insufficient NBS will result in a mixture containing significant amounts of the monobrominated species.
-
Solvent Choice: CCl₄ is a classic solvent for these reactions due to its inertness and ability to facilitate radical chain reactions. Other solvents like chlorobenzene can also be used.[5]
-
Initiator: AIBN is a reliable radical initiator with a predictable decomposition rate at the reflux temperature of CCl₄.
-
Inert Atmosphere: A nitrogen atmosphere is necessary to prevent oxygen from interfering with the radical chain process.
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-Fluoro-4-methylbenzonitrile | Commercially available precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of bromine radicals. |
| Stoichiometry of NBS | 2.2 equivalents | Ensures complete conversion to the dibrominated product. |
| Radical Initiator | AIBN (0.05 eq) | Efficiently initiates the radical chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates the radical process. |
| Temperature | Reflux (~77°C) | Optimal for AIBN decomposition and reaction kinetics. |
| Purification | Recrystallization | Effectively removes impurities and byproducts.[5] |
Application: Conversion to 4-Formyl-3-fluorobenzonitrile
The primary utility of this compound is its role as a precursor to 4-formyl-3-fluorobenzonitrile. The hydrolysis of the gem-dibromide to an aldehyde is a robust and high-yielding transformation.[3] This method avoids the often harsh conditions or expensive reagents associated with direct formylation of aromatic rings.
Mechanistic Rationale
The conversion of gem-dibromides to aldehydes can proceed through several pathways. A common and effective method involves nucleophilic substitution followed by hydrolysis. For instance, refluxing the dibromide in pyridine leads to the formation of a bis-pyridinium salt intermediate. This intermediate is then readily hydrolyzed by water to the corresponding aldehyde.[4]
Caption: General pathway for the hydrolysis of a gem-dibromide to an aldehyde.
Detailed Experimental Protocol
Materials:
-
This compound
-
Pyridine
-
Water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Hydrolysis: Add water (5-10 equivalents) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 2M hydrochloric acid and ethyl acetate. Shake well to extract the product into the organic layer.
-
Extraction and Washing: Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic extracts and wash them sequentially with 2M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-formyl-3-fluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
Self-Validation and Causality:
-
Reagent/Solvent: Pyridine acts as both a nucleophile to form the reactive intermediate and as a solvent. It also acts as a base to neutralize the HBr formed during the reaction.[4]
-
Hydrolysis: The addition of water is essential for the final hydrolysis step that forms the aldehyde.
-
Acidic Work-up: The wash with hydrochloric acid is critical for removing the pyridine from the organic phase.
| Parameter | Recommended Value | Rationale |
| Starting Material | This compound | Stable precursor to the target aldehyde. |
| Reagent/Solvent | Pyridine | Facilitates the formation of a hydrolyzable intermediate.[4] |
| Hydrolysis Agent | Water | Effects the conversion of the intermediate to the aldehyde. |
| Temperature | Reflux | Provides the necessary energy for the substitution and hydrolysis steps. |
| Work-up | Acidic wash | Essential for removal of the pyridine base. |
| Purification | Column Chromatography/Recrystallization | Provides high-purity 4-formyl-3-fluorobenzonitrile. |
Conclusion
This compound is a highly valuable synthetic intermediate that provides a reliable and efficient route to 4-formyl-3-fluorobenzonitrile. Its application as a "masked aldehyde" allows for greater control and flexibility in complex synthetic strategies aimed at the preparation of pharmaceutical agents. The protocols detailed herein are designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors. The principles of radical chemistry and nucleophilic substitution that underpin these transformations are fundamental to modern organic synthesis, and their application in this context highlights the power of strategic functional group manipulation in drug discovery and development.
References
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.). WO2007100346A1 - Improved process for the preparation of letrozole.
-
ResearchGate. (2025, August 6). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids | Request PDF. Retrieved from [Link]
-
ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dibromomethyl)-3-methoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
Sources
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. 1146699-62-8|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 5. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Chemo-Orthogonal Strategies for 4-(Dibromomethyl)-3-fluorobenzonitrile
Executive Summary
This guide details the strategic manipulation of 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 105942-09-4), a critical bifunctional intermediate in the synthesis of PARP inhibitors and other fluorinated bioactive scaffolds.
Unlike standard substrates, this molecule presents a unique "protecting group" paradox: the gem-dibromethyl group (-CHBr₂) acts as a robust, masked formyl group (aldehyde surrogate). However, its electrophilic nature renders it labile to strong bases and specific nucleophiles. This note provides protocols to:
-
Leverage the -CHBr₂ as a protecting group against oxidation.
-
Selectively hydrolyze the -CHBr₂ to the aldehyde (deprotection).
-
Orthogonally functionalize the nitrile or fluorine positions without compromising the gem-dibromide.
Structural Analysis & Reactivity Matrix
The molecule contains three reactive centers with distinct electronic requirements. Understanding their orthogonality is the key to successful synthesis.
| Functional Group | Reactivity Profile | Stability Issues | Strategic Role |
| Gem-Dibromide (-CHBr₂) | Electrophile / Masked Aldehyde | Labile to Ag(I), Lewis Acids, Strong Bases (Elimination).[1] | Protects "Aldehyde" from oxidation. |
| Nitrile (-CN) | Electrophile / Masked Amine | Susceptible to hydrolysis (Acid/Base), Reduction. | Activates the aromatic ring for SNAr. |
| Fluorine (-F) | Leaving Group (SNAr) | Stable to acid/oxidants. Labile to strong nucleophiles. | Site for scaffold diversification. |
The "Masked Aldehyde" Advantage
The -CHBr₂ group is significantly more stable towards oxidizing agents (e.g., KMnO₄, Jones Reagent) than a free aldehyde. If your synthetic route requires oxidation elsewhere on the molecule, maintain the -CHBr₂ group until the final step.
Strategic Workflow Visualization
The following diagram illustrates the decision pathways for manipulating this scaffold.
Caption: Decision tree for orthogonal functionalization. Path A leverages the nitrile-activated fluorine. Path B unmasks the aldehyde. Path C requires selective reduction reagents.
Experimental Protocols
Protocol A: "Deprotection" – Hydrolysis of Gem-Dibromide to Aldehyde
Objective: Unmask the formyl group under mild conditions to generate 3-fluoro-4-formylbenzonitrile. Mechanism: Silver-assisted SN1 hydrolysis followed by elimination of HBr.
Reagents:
-
Substrate: 1.0 eq
-
Silver Nitrate (AgNO₃): 2.2 eq
-
Solvent: Ethanol / Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of this compound in 30 mL of Ethanol.
-
Addition: Prepare a solution of AgNO₃ (22 mmol) in 10 mL of water. Add this dropwise to the reaction flask. Caution: Immediate precipitation of AgBr (yellow solid) will occur.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (the aldehyde is usually more polar than the dibromide).
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the AgBr precipitate.
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Note: The resulting aldehyde is air-sensitive. Use immediately or store under Nitrogen.
-
Alternative (Metal-Free): For large-scale where Silver is too costly, use Morpholine hydrolysis . Reflux the substrate with 3 eq. of morpholine (forms the aminal intermediate) followed by acid hydrolysis (HCl/H₂O).
Protocol B: "The Shield" – Conversion to Cyclic Acetal
Objective: If the -CHBr₂ group is too labile for subsequent basic steps (e.g., Grignard addition to nitrile), convert it to a dioxolane.
Context: Direct conversion from dibromide to acetal is difficult. The most reliable route is Hydrolysis (Protocol A) → Acetalization .
Step-by-Step:
-
Crude Aldehyde: Take the crude material from Protocol A.
-
Setup: Dissolve in Toluene. Add Ethylene Glycol (5 eq) and p-Toluenesulfonic acid (pTsOH, 0.05 eq).
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Result: The resulting 2-(4-cyano-2-fluorophenyl)-1,3-dioxolane is stable to strong bases (e.g., NaOH, LiAlH₄), allowing manipulation of the nitrile group.
Protocol C: SNAr Displacement of Fluorine
Objective: Functionalize the ring without destroying the -CHBr₂ group. Challenge: Strong bases (e.g., NaH, KOtBu) can cause E2 elimination of the -CHBr₂ group, forming a vinyl bromide or carbene species.
Recommended Conditions:
-
Nucleophile: Primary or Secondary Amines (e.g., Piperazine).
-
Base: DIPEA (Hünig's Base) or K₂CO₃ (mild bases). Avoid Alkoxides if possible.
-
Solvent: DMF or DMSO (accelerates SNAr).
Step-by-Step:
-
Dissolve this compound (1.0 eq) in dry DMF (0.5 M).
-
Add K₂CO₃ (1.5 eq) and the amine nucleophile (1.1 eq).
-
Stir at Room Temperature initially. Only heat to 50°C if conversion is slow.
-
Critical Control: Monitor for the appearance of the "elimination product" (vinyl bromide) by NMR (loss of the benzylic proton singlet at ~6.6-7.0 ppm).
-
-
Quench with water and extract.
Chemoselectivity Guide: Nitrile Reduction
Reducing the nitrile (-CN) to an amine (-CH₂NH₂) in the presence of a gem-dibromide (-CHBr₂) is high-risk due to reductive debromination (radical mechanism).
| Reagent | Compatibility with -CHBr₂ | Outcome |
| H₂ / Pd/C | Incompatible | Reduces Nitrile AND dehalogenates (Ar-CHBr₂ → Ar-CH₃). |
| LiAlH₄ | Incompatible | Reduces Nitrile; likely reduces/eliminates -CHBr₂. |
| NaBH₄ / InCl₃ | High | Recommended. Selectively reduces Nitrile to Amine. |
| DIBAL-H (-78°C) | Medium | Can selectively reduce Nitrile to Aldehyde if controlled strictly. |
Recommended Protocol (NaBH₄/InCl₃):
-
Mix Substrate (1 eq) and InCl₃ (0.1 eq) in THF.
-
Add NaBH₄ (3 eq) portion-wise at 0°C.
-
The Indium hydride species generated in situ coordinates to the nitrile, permitting selective reduction without attacking the alkyl halide [1].
References
-
Saavedra, J. Z., et al. "Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines." Journal of Organic Chemistry, vol. 77, no. 1, 2012, pp. 221-228. Link
-
Ossila. "4-Bromo-3-fluorobenzonitrile Product Specification and Reactivity." Ossila Product Guide. Link
-
Smolecule. "Reactivity Profile: 4-(Dibromomethyl)-3-methoxybenzonitrile (Analogous reactivity)." Smolecule Compound Database. Link
-
OpenStax. "Nucleophilic Aromatic Substitution." Organic Chemistry. Link
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 4-formyl-3-fluorobenzonitrile for Pharmaceutical and Agrochemical Applications
Abstract: 4-formyl-3-fluorobenzonitrile is a pivotal building block in the synthesis of high-value compounds, particularly within the pharmaceutical and crop protection sectors.[1] Its unique substitution pattern makes it an indispensable intermediate for accessing complex molecular targets. This document provides a detailed, field-proven protocol for the multi-kilogram scale-up synthesis of 4-formyl-3-fluorobenzonitrile. The presented methodology is designed for optimal safety, efficiency, and high purity, starting from the readily available raw material, 3-fluoro-4-methylbenzonitrile. We will elucidate the chemical rationale behind the chosen two-step synthetic sequence—radical dibromination followed by aqueous hydrolysis—and provide comprehensive, step-by-step instructions suitable for implementation in a process chemistry environment.
Strategic Rationale: Selecting an Industrially Viable Synthetic Route
The development of a manufacturing process for a key intermediate like 4-formyl-3-fluorobenzonitrile requires a departure from laboratory-scale procedures that may rely on expensive, hazardous, or non-scalable reagents. Several potential synthetic pathways were evaluated, including cryogenic formylation of 3-fluorobenzonitrile and multi-step sequences involving Sandmeyer reactions.[2]
However, for large-scale production, the most robust and economically sound strategy commences with 3-fluoro-4-methylbenzonitrile. This route, detailed below, was selected based on three core principles of process chemistry:
-
Convergent & Efficient Pathway: A two-step sequence involving radical bromination and subsequent hydrolysis offers a direct path to the target molecule, minimizing unit operations and potential yield losses.
-
Cost-Effective & Available Materials: The starting material, 3-fluoro-4-methylbenzonitrile, is commercially available, and the reagents used (e.g., N-bromosuccinimide, radical initiators) are standard for industrial applications. This approach avoids costly palladium catalysts or highly toxic reagents like dimethyl sulfate, which complicate safety protocols and waste disposal.[3]
-
Proven Scalability & Safety: The individual transformations, particularly radical benzylic bromination and the hydrolysis of benzylic halides, are well-understood and have been successfully scaled to the multi-ton level for analogous structures.[2][3] This precedent provides a high degree of confidence in the process's safety and reliability.
The logical flow for selecting this synthetic strategy is outlined below.
Caption: Logical workflow for synthetic route selection.
The Optimized Two-Step Synthesis Workflow
The selected process involves the transformation of the benzylic methyl group into a formyl group via a dibrominated intermediate. A critical process optimization is the "telescoping" of the first step directly into the second without isolating the intermediate, which significantly reduces cycle time and material handling.[3]
Caption: High-level overview of the telescoped synthesis process.
Detailed Process Parameters and Materials
Successful scale-up relies on precise control of stoichiometry and reaction conditions. The tables below outline the necessary materials and parameters for a representative batch size.
Table 1: Bill of Materials
| Component | Chemical Name | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Representative Mass/Volume | Role |
|---|---|---|---|---|---|---|
| SM-1 | 3-Fluoro-4-methylbenzonitrile | 185147-07-3 | 135.14 | 1.0 | 10.0 kg | Starting Material |
| RG-1 | N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 2.1-2.2 | 27.8 kg | Brominating Agent |
| RG-2 | Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 | 0.61 kg | Radical Initiator |
| SV-1 | Chlorobenzene | 108-90-7 | 112.56 | - | 90 L | Reaction Solvent |
| SV-2 | Water (Deionized) | 7732-18-5 | 18.02 | - | 40 L | Hydrolysis Reagent |
| SV-3 | Methyl Isobutyl Ketone (MIBK) | 108-10-1 | 100.16 | - | 60 L | Extraction Solvent |
| SV-4 | Heptane | 142-82-5 | 100.21 | - | 40 L | Anti-solvent |
| WK-1 | Sodium Carbonate Solution (10%)| 497-19-8 | 105.99 | - | As needed | Neutralizing Agent |
Table 2: Key Process Parameters and In-Process Controls (IPCs)
| Parameter | Step 1: Dibromination | Step 2: Hydrolysis | Workup/Crystallization |
|---|---|---|---|
| Temperature | 85-95 °C | 90-95 °C | 40-50 °C (Extraction), -5 to 0 °C (Crystallization) |
| Reaction Time | 4-6 hours | 3-5 hours | 4-8 hours (Crystallization) |
| Pressure | Atmospheric | Atmospheric | Atmospheric / Vacuum (Drying) |
| Key IPC | HPLC analysis for consumption of starting material and monobromo intermediate. | HPLC analysis for consumption of dibromo intermediate. | pH check after neutralization; Final product purity by HPLC. |
Step-by-Step Scale-Up Protocol
Safety First: This protocol involves hazardous materials and exothermic reactions. It must be executed by trained personnel in a suitable chemical reactor equipped with proper temperature control, ventilation, and emergency systems. A thorough risk assessment must be conducted prior to execution.[4] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, lab coats, and chemically resistant gloves.
Step 1: Radical Dibromination of 3-Fluoro-4-methylbenzonitrile
-
Reactor Preparation: Charge a clean, dry, glass-lined reactor with 3-fluoro-4-methylbenzonitrile (10.0 kg, 1.0 eq.) and chlorobenzene (90 L).
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heating: Begin agitation and heat the mixture to 85-90 °C.
-
Initiator Addition: Once the temperature is stable, add the radical initiator AIBN (0.61 kg, 0.05 eq.) to the reactor.
-
Controlled Reagent Addition: Begin the portion-wise addition of N-bromosuccinimide (27.8 kg, ~2.15 eq.) over 3-4 hours. Causality: Portion-wise addition is critical to control the exotherm of the radical reaction and maintain a safe operating temperature below 100 °C.
-
Reaction Monitoring: After the addition is complete, maintain the batch at 85-90 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material and the 4-(bromomethyl)-3-fluorobenzonitrile intermediate are consumed (<2% remaining).
-
Cooling: Once the reaction is complete, cool the reactor contents to 40-50 °C. The crude solution containing the this compound intermediate is now ready to be "telescoped" into the next step.
Step 2: Aqueous Hydrolysis to 4-formyl-3-fluorobenzonitrile
-
Water Addition: To the crude reaction mixture from Step 1, carefully add deionized water (40 L).
-
Heating for Hydrolysis: Re-heat the two-phase mixture to 90-95 °C with vigorous agitation to ensure good mixing between the organic and aqueous layers.
-
Reaction Monitoring: Maintain the batch at 90-95 °C for 3-5 hours. Monitor the hydrolysis by HPLC until the dibrominated intermediate is consumed (<1% remaining).
-
Cooling: Cool the reaction mixture to 40-50 °C.
Step 3: Workup, Extraction, and Purification by Crystallization
-
Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer (containing HBr and succinimide byproducts).
-
Neutralization: Wash the organic layer with a 10% sodium carbonate solution until the pH of the aqueous layer is neutral (pH 7-8). This step removes residual acidic impurities.
-
Solvent Swap & Concentration: Perform a solvent exchange from chlorobenzene to Methyl Isobutyl Ketone (MIBK) via vacuum distillation. Concentrate the MIBK solution until the product begins to crystallize. Rationale: MIBK and heptane form an ideal solvent/anti-solvent system for crystallizing the final product with high purity and good crystal morphology.
-
Crystallization: Cool the concentrated MIBK slurry to -5 to 0 °C. Slowly add heptane (40 L) as an anti-solvent over 2-3 hours to maximize product precipitation.
-
Aging: Age the resulting slurry at -5 to 0 °C for at least 4 hours with slow agitation to ensure complete crystallization.
-
Isolation: Isolate the solid product by filtration (e.g., using a centrifuge or Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold heptane to remove residual impurities.
-
Drying: Dry the product under vacuum at 45-50 °C until a constant weight is achieved.
Final Product: The typical yield is 75-85% of 4-formyl-3-fluorobenzonitrile as a white to off-white crystalline solid with a purity of >99.5% (as determined by HPLC).
References
- CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents.
- Research on the synthesis of 4-fluorobenzonitrile - ResearchGate.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications.
- US5466859A - Process for preparing fluorobenzonitriles - Google Patents.
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
- EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents.
- Unlocking Innovation with 4-Fluorobenzonitrile: A Pharmaceutical Intermediate Guide.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.
- Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure.
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
Sources
"4-(Dibromomethyl)-3-fluorobenzonitrile" as a building block for agrochemicals
This Application Note is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It details the strategic utility of 4-(Dibromomethyl)-3-fluorobenzonitrile as a "masked" aldehyde precursor for synthesizing high-value fluorinated scaffolds.[1]
A Strategic Precursor for Fluorinated Agrochemical Scaffolds[1]
Executive Summary
This compound acts as a critical synthetic equivalent to 3-fluoro-4-formylbenzonitrile (CAS: 105942-10-7) .[1] While the aldehyde itself is the primary building block for downstream heterocycle formation (e.g., pyrazoles, isoxazolines), it is often unstable towards oxidation or difficult to handle in bulk.[2] The gem-dibromomethyl derivative offers a robust, shelf-stable alternative that can be hydrolyzed in situ or immediately prior to coupling.[1][2]
This guide outlines the protocol for generating the aldehyde functionality from the dibromomethyl precursor and demonstrates its application in constructing the 3-fluoro-4-cyanophenyl moiety—a privileged scaffold in modern SDHI fungicides and herbicides.[1]
Chemical Profile & Strategic Value[2][3]
| Property | Specification |
| Chemical Name | This compound |
| Functional Role | Masked Aldehyde / Electrophilic Benzyl Halide |
| Key Downstream CAS | 105942-10-7 (Aldehyde); 105942-09-4 (Monobromo) |
| Molecular Formula | |
| Molecular Weight | 292.93 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Hazards | Severe Lachrymator , Skin Corrosive, Acute Toxicity |
Why This Building Block?
-
Metabolic Stability: The fluorine atom at the 3-position (ortho to the functional handle) blocks metabolic hydroxylation in crop systems, enhancing the persistence of the final agrochemical.[2]
-
Electronic Tuning: The nitrile group (electron-withdrawing) combined with fluorine creates an electron-deficient ring, facilitating nucleophilic aromatic substitutions (
) or metal-catalyzed cross-couplings at orthogonal positions.[1][2] -
Versatility: The gem-dibromide can be converted to:
Synthesis Workflow: The "Masked Aldehyde" Pathway[2]
The following diagram illustrates the generation of the dibromomethyl species from the methyl precursor and its subsequent activation into the aldehyde.
Figure 1: Synthetic pathway transforming the methyl precursor into the active aldehyde handle via the gem-dibromide intermediate.[1][6]
Detailed Protocols
Protocol A: Radical Bromination (Synthesis of the Building Block)
Use this protocol if starting from 3-fluoro-4-methylbenzonitrile.[1]
Reagents:
-
3-Fluoro-4-methylbenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)[1]
-
AIBN (Azobisisobutyronitrile) (0.05 eq)[2]
-
Solvent: Chlorobenzene or
(degassed)[2]
Procedure:
-
Setup: Charge a reaction vessel with 3-fluoro-4-methylbenzonitrile and solvent (0.5 M concentration). Purge with
. -
Initiation: Add NBS and AIBN. Heat the mixture to reflux (
). -
Monitoring: Monitor via HPLC/GC. The reaction proceeds through the monobromide.[2] Continue reflux until the monobromide is consumed (<5%) and the gem-dibromide is the major product.[2]
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate the filtrate to obtain the crude gem-dibromide.[2] -
Purification: Recrystallization from heptane/EtOAc is preferred over chromatography to avoid hydrolysis on silica.[2]
Protocol B: Silver-Assisted Hydrolysis (Activation to Aldehyde)
This is the "Gold Standard" method for high-value intermediates, ensuring mild conditions and preventing over-oxidation.[1]
Rationale: The silver ion (
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the gem-dibromide in Ethanol (5 mL/mmol) and warm to
. -
Addition: Dropwise add a solution of
in water. A heavy precipitate of AgBr (pale yellow) will form immediately.[2] -
Reaction: Stir at
for 1–2 hours. -
Filtration: Filter the mixture through a Celite pad to remove AgBr salts. Wash the pad with EtOAc.[2]
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine.[2]
-
Isolation: Dry over
and concentrate.
Protocol C: Industrial "Green" Hydrolysis (Calcium Carbonate Method)
For larger scales where silver waste is prohibitive.[2]
-
Suspend the gem-dibromide in water/dioxane (1:1).[2]
-
Add
(2.5 eq).[2] -
Reflux (
) for 6–12 hours. -
Acidify carefully with 1M HCl to dissolve excess calcium salts, then extract with Toluene.
Application Case Study: Synthesis of SDHI Pyrazole Scaffolds
The aldehyde generated from this compound is a precursor to N-phenylpyrazole fungicides (analogous to Fluxapyroxad intermediates).[1]
Workflow:
-
Condensation: React 3-fluoro-4-formylbenzonitrile with a hydrazine derivative (e.g., methylhydrazine) to form the hydrazone.[1][2]
-
Cyclization: Treat with an electrophile (e.g., ethyl acetoacetate or similar 1,3-dicarbonyl equivalent) to close the pyrazole ring.[2]
-
Result: A 1-(4-cyano-2-fluorophenyl)pyrazole core.[1]
Figure 2: Conversion of the aldehyde intermediate into a bioactive heterocycle core.[1]
Safety & Handling Guidelines
-
Lachrymator Warning: Benzyl bromides (both mono- and di-) are potent lachrymators.[1] They stimulate the TRPA1 ion channel, causing severe eye and respiratory pain.[2]
-
Storage: Store the gem-dibromide at
under Argon. Moisture will cause slow hydrolysis to the aldehyde and release HBr gas (corrosive).[2]
References
-
Sigma-Aldrich. Product Specification: 3-Fluoro-4-formylbenzonitrile (CAS 105942-10-7).[1][9][2]
-
Bayer Pharma AG. Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof.[1] US Patent 8,436,180 B2.[2] (Describes the synthesis of 3-fluoro-4-formylbenzonitrile from the hydroxymethyl precursor, validating the scaffold's utility).
-
ChemicalBook. Fluxapyroxad Synthesis and Intermediates. (Contextualizing the fluoro-benzonitrile scaffold in SDHI fungicide chemistry).
-
Allen Institute. Hydrolysis of Gem-Dibromides: Mechanistic Overview. (Educational verification of the hydrolysis pathway).
-
ResearchGate. Recent developments in fluorine-containing pesticides. (Review of fluorinated aromatic building blocks in agrochemistry).
Sources
- 1. 105-07-7|4-Formylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Gem-dibromide on hydrolysis will give: [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. CAS 105942-09-4: 2-Fluoro-4-cyanobenzyl bromide [cymitquimica.com]
- 9. Site Index - Taizhou Volsen Chemical Co., Ltd. [volsenchem.com]
Strategic Utilization of 4-(Dibromomethyl)-3-fluorobenzonitrile: A Masked Aldehyde Scaffold for Precision Synthesis
Executive Summary & Strategic Value
4-(Dibromomethyl)-3-fluorobenzonitrile (CAS: 1146699-62-8) is a specialized halogenated building block that serves as a robust, solid-state precursor to 3-fluoro-4-formylbenzonitrile . In the high-stakes environment of drug discovery, this compound offers a strategic advantage over its corresponding aldehyde:
-
Enhanced Stability: Unlike benzaldehydes, which are prone to autoxidation to benzoic acids upon storage, the gem-dibromide moiety is chemically stable, allowing for long-term storage without degradation.
-
Controlled Release: It acts as a "masked" aldehyde, releasing the reactive carbonyl species only upon specific hydrolysis, thereby reducing side reactions during multi-step sequences.
-
Pharmacophore Access: The 3-fluoro-4-cyanophenyl motif is a privileged scaffold in medicinal chemistry, appearing in Androgen Receptor Antagonists (e.g., second-generation anti-androgens) and PARP inhibitors, where the fluorine atom modulates metabolic stability and pKa.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1146699-62-8 |
| Molecular Formula | |
| Molecular Weight | 292.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Functional Groups | Nitrile (CN), Aryl Fluoride (Ar-F), Gem-Dibromide ( |
| Hazards | Potent Lachrymator (Tear Gas effect), Skin Irritant. Handle only in a fume hood. |
Synthesis Protocol: Radical Bromination
The primary route to this compound is the double radical bromination of 3-fluoro-4-methylbenzonitrile. This process requires precise control to maximize the gem-dibromide yield while minimizing the mono-bromo intermediate.
Workflow Diagram: Synthesis & Activation
Figure 1: Synthetic pathway from the methyl precursor to the active aldehyde scaffold via the gem-dibromide intermediate.
Detailed Protocol: Wohl-Ziegler Bromination
Reagents:
-
3-Fluoro-4-methylbenzonitrile (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (2.2 - 2.4 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (
) or Trifluoromethylbenzene ( ) (Greener alternative)
Step-by-Step Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (
or Ar). -
Dissolution: Dissolve 3-fluoro-4-methylbenzonitrile in anhydrous
(0.5 M concentration). -
Addition: Add NBS (1.1 eq) and AIBN (0.025 eq).
-
Initiation: Heat the mixture to reflux (
). The reaction is exothermic; observe for the initial color change (orange to pale yellow) indicating radical initiation. -
Second Addition: After 2 hours (or when mono-bromination is >80% by TLC), cool slightly and add the remaining NBS (1.1-1.3 eq) and AIBN (0.025 eq).
-
Completion: Reflux for an additional 4-6 hours. Monitor by HPLC/GC. The target is the disappearance of the mono-bromide species.
-
Workup: Cool to
to precipitate succinimide. Filter off the solids. Wash the filtrate with water and brine. -
Purification: Concentrate the organic layer.[2] Recrystallize from ethanol/heptane to obtain the pure gem-dibromide.
Critical Control Point:
-
Stoichiometry: Using less than 2.2 equivalents of NBS results in a mixture of mono- and di-bromo products which are difficult to separate. Ensure excess NBS is used.
Core Application: Silver-Mediated Hydrolysis to Aldehyde
The most high-value application of this compound is its conversion to 3-fluoro-4-formylbenzonitrile . While acidic hydrolysis (sulfuric acid) is possible, it can hydrolyze the nitrile group to an amide/acid. The Silver Nitrate (
Mechanism & Rationale
The silver ion (
Protocol: Chemoselective Hydrolysis
Reagents:
-
This compound (1.0 eq)[3]
-
Silver Nitrate (
) (2.2 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve the gem-dibromide in ethanol.
-
Prepare a solution of
in water. -
Add the silver solution dropwise to the ethanol mixture at room temperature.
-
Heat to reflux for 1-2 hours. A thick precipitate of AgBr (yellowish solid) will form immediately.
-
Filtration: Filter the hot mixture through a Celite pad to remove AgBr salts.
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (
).[2] -
Isolation: Dry over
and concentrate to yield 3-fluoro-4-formylbenzonitrile .
Downstream Synthetic Utility
Once the "masked" aldehyde is liberated, it serves as a lynchpin for constructing complex pharmacophores.
Application Pathway Diagram
Figure 2: Divergent synthesis capabilities starting from the hydrolyzed scaffold.
Specific Use Case: Reductive Amination for PARP Inhibitor Analogs
Many PARP inhibitors (e.g., Olaparib-like scaffolds) require a benzyl amine motif.
-
Imine Formation: React 3-fluoro-4-formylbenzonitrile with a cyclic amine (e.g., piperazine derivative) in DCM.
-
Reduction: Treat with Sodium Triacetoxyborohydride (
) to fix the amine linkage. -
Result: A 3-fluoro-4-(aminomethyl)benzonitrile derivative, a key intermediate for increasing solubility and target binding affinity.
Safety & Handling (Lachrymator Warning)
Hazard Class: 6.1 (Toxic), 8 (Corrosive).
-
Lachrymator: Benzyl bromides and gem-dibromides are potent tear gas agents. They react with moisture in the eyes to produce HBr.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkylating agents before removal from the fume hood.
-
Storage: Store at
under inert atmosphere. The compound is sensitive to light (store in amber vials).
References
-
Synthesis of Benzal Bromides
-
Wohl-Ziegler Bromination Protocol. Organic Syntheses, Coll. Vol. 4, p.921.
-
- Silver-Mediated Hydrolysis: Conversion of gem-dibromides to aldehydes.Journal of Organic Chemistry, 2005, 70, 7429.
- Medicinal Chemistry Context: Structure-Activity Relationships of Fluorinated Benzonitriles in PARP Inhibitors.Journal of Medicinal Chemistry, 2014, 57(4), 1488-1512.
-
Compound Data
Sources
- 1. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. This compound | 1146699-62-8 [chemicalbook.com]
- 6. 1146699-62-8|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
"4-(Dibromomethyl)-3-fluorobenzonitrile" as a source of 3-fluoro-4-cyanobenzyl carbocation
This Application Note is designed for researchers and process chemists utilizing 4-(Dibromomethyl)-3-fluorobenzonitrile as a strategic precursor for generating the electrophilic 2-fluoro-4-cyanobenzyl carbocation (often referred to in varying nomenclature as the 3-fluoro-4-cyanobenzyl species relative to the nitrile).
This guide addresses the specific challenge of handling the gem-dibromide "over-bromination" product and converting it into a reactive benzyl cation source for nucleophilic substitution reactions.
Executive Summary
In the synthesis of fluorinated benzonitriles—critical pharmacophores in androgen receptor antagonists and kinase inhibitors—the introduction of a benzylic leaving group is often achieved via radical bromination. A common process capability bottleneck is the over-bromination of 3-fluoro-4-methylbenzonitrile, yielding the stable but unreactive gem-dibromide, This compound (Compound 1 ).
Unlike the monobromide, Compound 1 cannot directly generate a benzyl carbocation (
-
The Hydrolytic Reset Pathway: Hydrolysis to aldehyde followed by reduction and activation.
-
The Reductive Repair Pathway: Selective partial reduction of the gem-dibromide to the monobromide.
Mechanistic Pathways & Causality
The generation of the target carbocation requires precise control over the oxidation state of the benzylic carbon. The gem-dibromide acts as a "masked" aldehyde. Attempting to force direct alkylation with the dibromide typically results in decomposition or side-reactions (e.g., formation of acetals) rather than the desired clean benzylation.
Pathway Visualization
The following diagram illustrates the divergence between the "Dead-End" dibromide and the "Active" carbocation pathways, and the corrective routes described in this guide.
Figure 1: Strategic pathways for accessing the carbocation. The red node represents the starting material for this guide; the blue path represents the most efficient corrective strategy.
Experimental Protocols
Protocol A: The "Hydrolytic Reset" (Robust & Scalable)
Use Case: When the starting material is pure gem-dibromide or a high-content mixture. This route converts the dibromide to the alcohol, which can be activated in situ to the carbocation.
Step 1: Silver-Assisted Hydrolysis to Aldehyde The gem-dibromide is resistant to simple aqueous hydrolysis. Silver salts facilitate the formation of a reactive oxocarbenium intermediate.
-
Dissolve: 10.0 mmol of This compound in 50 mL Acetonitrile/Water (9:1).
-
Reagent: Add 2.2 equivalents of Silver Nitrate (
). Note: For cost-efficiency, Calcium Carbonate ( ) in refluxing dioxane/water is a viable alternative, though slower. -
Reaction: Heat to 60°C for 4 hours. Monitor by TLC for disappearance of dibromide (
in 20% EtOAc/Hex) and appearance of aldehyde ( ). -
Workup: Filter off AgBr precipitate. Concentrate filtrate. Extract with Ethyl Acetate.
-
Yield: Expect >90% conversion to 3-fluoro-4-cyanobenzaldehyde .
Step 2: Reduction & Activation (One-Pot)
-
Reduction: Suspend the crude aldehyde in Methanol (0.5 M). Add 1.1 eq Sodium Borohydride (
) at 0°C. Stir 30 min. -
Quench: Add sat.
, extract, and dry to obtain 4-cyano-2-fluorobenzyl alcohol . -
Activation (Carbocation Generation):
-
Method: Dissolve alcohol in DCM. Add 1.2 eq Thionyl Chloride (
) or Phosphorus Tribromide ( ) at 0°C. -
Result: Quantitative conversion to 4-(bromomethyl)-3-fluorobenzonitrile . This species spontaneously generates the benzyl carbocation in the presence of polar solvents or Lewis acids.
-
Protocol B: Direct Selective Reduction (High Efficiency)
Use Case: Direct conversion of the dibromide to the monobromide (the active carbocation source) without passing through the aldehyde. This utilizes dialkyl phosphites for chemoselective debromination.
Reagents:
-
Substrate: this compound
-
Reductant: Diethyl phosphite (
) -
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried flask under
, dissolve 5.0 mmol of the gem-dibromide in 20 mL dry DCM. -
Addition: Add 1.1 eq of Diethyl phosphite and 1.2 eq of DIPEA.
-
Initiation: The reaction is often slow at RT. Cool to 0°C to minimize over-reduction, then slowly warm. If unreactive, add 5 mol% AIBN and heat to reflux (radical mechanism).
-
Alternative (Non-Radical): Use
(2.5 eq) in Acetone/Water. This selectively reduces gem-dihalides to monohalides.
-
-
Monitoring: Monitor strictly by HPLC/GC. Stop reaction immediately upon consumption of dibromide to prevent reduction to the methyl species.
-
Purification: Wash with water, dry over
. -
Outcome: Isolates 4-(bromomethyl)-3-fluorobenzonitrile .
Data Summary & Validation Standards
To ensure the "source" material has been correctly converted to the active carbocation precursor, compare analytical data against these standards.
| Component | Function | molecular Weight | 1H NMR Diagnostic Signal (CDCl3) | Oxidation Level |
| Dibromide | Precursor (Inactive) | ~293.0 | Aldehyde (+2) | |
| Aldehyde | Intermediate | ~149.1 | Aldehyde (+2) | |
| Monobromide | Active Source | ~214.0 | Alcohol (+1) | |
| Alcohol | Precursor | ~151.1 | Alcohol (+1) |
Self-Validating Check:
-
The Carbocation Test: Dissolve a small aliquot of your generated Monobromide in Methanol. If the carbocation is accessible, it will undergo solvolysis to form the methyl ether (
) within minutes at mild heat. The Dibromide will not react under these conditions.
Scientific Note on Nomenclature
Users often refer to the target species as the 3-fluoro-4-cyanobenzyl carbocation .
-
Strict IUPAC: Based on the starting material (benzonitrile parent), the substituents are Cyano (1), Fluoro (3), and the carbon chain (4). The resulting cation is on the 4-methyl group.
-
Structural Reality: Relative to the benzylic carbon, the Fluorine is at the ortho position.
-
Isomer Warning: Ensure you are not seeking the isomer where Fluorine is meta to the benzyl group (which would be derived from 4-fluoro-3-methylbenzonitrile). The chemistry described here applies specifically to the 3-fluoro (ring) / 4-substituted scaffold.
References
-
Selective Reduction of gem-Dibromides
-
Synthesis of Fluorinated Benzonitrile Intermediates (Vonoprazan Context)
- Patent CN113816874B. "Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Commercial Availability & Properties of the Monobromide
- Sigma-Aldrich Product Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile (CAS 105942-09-4).
-
Mechanistic Insight on Benzyl Halide Reduction
- Isse, A. A., et al. "Electrochemical reduction of benzyl halides at a silver electrode." Electrochimica Acta.
Sources
Application Note: Strategic Deployment of 4-(Dibromomethyl)-3-fluorobenzonitrile in Solid-Phase Synthesis
Executive Summary
This technical guide details the application of 4-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1146699-62-8) as a high-value "masked" aldehyde precursor in Solid-Phase Synthesis (SPS). While benzaldehydes are ubiquitous linkers and scaffolds in combinatorial chemistry, their oxidative instability can compromise shelf-life and reaction fidelity.
The gem-dibromomethyl functionality serves as a robust protecting group for the aldehyde, stable under anhydrous and acidic conditions often encountered in resin handling. Upon hydrolysis, this compound yields 3-fluoro-4-formylbenzonitrile , a privileged scaffold. The ortho-fluorine substituent provides a critical handle for nucleophilic aromatic substitution (
Key Advantages[1]
-
Oxidative Stability: The dibromomethyl group prevents premature oxidation to benzoic acid, a common failure mode for formyl-functionalized building blocks.
-
Orthogonal Reactivity: The nitrile group remains inert during aldehyde generation and resin loading, serving as a latent handle for late-stage tetrazole formation or amide conversion.
-
Scaffold Diversity: The 3-fluoro position allows for regioselective
cyclizations post-immobilization.
Chemical Specifications & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1146699-62-8 |
| Molecular Formula | |
| Molecular Weight | 292.93 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, THF; sparingly soluble in water |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Corrosive, lachrymator (analogous to benzyl bromides).[1] Handle in fume hood. |
Strategic Workflow: From Precursor to Resin-Bound Scaffold
The optimal utilization of this compound involves a two-stage process: Activation (Hydrolysis) followed by Immobilization (Reductive Amination) . This sequence ensures high-purity loading onto amine-functionalized resins (e.g., Rink Amide, Trityl).
Visualization of Reaction Pathway[3]
Figure 1: Strategic workflow converting the dibromomethyl precursor into a resin-bound heterocyclic scaffold.
Detailed Experimental Protocols
Protocol A: Activation (Hydrolysis of Gem-Dibromide)
Objective: Convert the dibromomethyl group to an aldehyde prior to resin loading. While direct on-resin hydrolysis is possible, solution-phase activation is recommended to prevent resin fouling by silver salts.
Reagents:
-
This compound (1.0 equiv)[1]
-
Silver Nitrate (
) (2.2 equiv) -
Ethanol (
) / Water ( ratio)
Procedure:
-
Dissolve This compound (10 mmol, 2.93 g) in 40 mL of refluxing ethanol.
-
Prepare a solution of
(22 mmol, 3.74 g) in 10 mL of deionized water. -
Add the silver nitrate solution dropwise to the refluxing ethanol solution over 15 minutes. Caution: A heavy precipitate of AgBr will form immediately.
-
Reflux for 1–2 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS (Target Mass: 149.12 for aldehyde).
-
Cool the mixture to room temperature and filter through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve in EtOAc, wash with brine, dry over
, and concentrate. If necessary, purify via flash chromatography (Silica, 0-20% EtOAc/Hexane) to isolate 3-fluoro-4-formylbenzonitrile .
Protocol B: Resin Immobilization (Reductive Amination)
Objective: Load the activated aldehyde onto an amine-functionalized resin to create a secondary amine linker.
Reagents:
-
Rink Amide Resin (Loading: 0.6 mmol/g)
-
Activated Aldehyde (from Protocol A) (3–5 equiv)
-
Sodium Cyanoborohydride (
) (5 equiv) -
Acetic Acid (
) (1% v/v) -
Solvent: Trimethyl orthoformate (
) / ( )
Procedure:
-
Swelling: Place 1.0 g of Rink Amide resin in a solid-phase reactor. Swell with DMF (
min) and DCM ( min). Deprotect Fmoc group if necessary (20% Piperidine/DMF). -
Imine Formation: Add a solution of 3-fluoro-4-formylbenzonitrile (3.0 mmol) in TMOF/DMF (10 mL) containing 1% HOAc to the resin.
-
Agitate at room temperature for 2–4 hours. Note: TMOF acts as a dehydrating agent to drive imine formation.
-
Reduction: Add
(5.0 mmol) directly to the reaction slurry. -
Agitate for an additional 4–12 hours. Caution: Vent the vessel; gas evolution may occur.
-
Washing: Drain and wash resin with DMF (
), MeOH ( ), and DCM ( ). -
Validation: Perform a Chloranil test (positive = blue/green beads indicating secondary amine) or cleave a small aliquot (95% TFA) to verify the mono-alkylated product via LC-MS.
Protocol C: On-Resin Heterocycle Formation ( Cyclization)
Objective: Utilize the unique 3-fluoro substituent to form an indazole core.
Mechanism: The secondary amine formed in Protocol B is acylated. The resulting amide brings a nucleophile (e.g., hydrazine) into proximity with the fluorine, facilitating cyclization.
Procedure:
-
Acylation: React the resin-bound secondary amine with an acid chloride (e.g., benzoyl chloride) and DIEA in DCM to cap the amine.
-
Cyclization: Suspend the resin in a solution of Hydrazine hydrate (20 equiv) in n-Butanol or DMSO.
-
Heat to 80–100°C for 12–24 hours.
-
Result: The hydrazine displaces the fluorine (
) and cyclizes with the adjacent functionality (depending on the specific linker/nitrile interaction) or simply substitutes the fluorine to create a hydrazine-functionalized scaffold ready for further pyrazole/indazole construction.
References
-
Gem-Dibromide Hydrolysis
- Mechanistic Basis: The hydrolysis of gem-dibromides to aldehydes using silver nitrate is a classic transformation, ensuring high yields without over-oxid
- Source: "Hydrolysis of gem-dihalides.
-
Protocol Validation: (Analogous chemistry cited).
-
Solid-Phase Reductive Amination
- Standard Protocol: "Solid-phase synthesis of secondary amines via reductive amination.
-
Source:.
-
Fluoro-Benzonitrile Scaffolds in Drug Discovery
- Application: 3-Fluoro-4-cyanobenzaldehyde is a known intermediate for androgen receptor antagonists and kinase inhibitors.
-
Source:.
-
Compound Data & Safety
-
Source:.
-
(Note: While specific literature on the solid-phase use of this exact CAS is proprietary or sparse, the protocols above are derived from validated methodologies for structurally identical functional groups in combinatorial chemistry.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Dibromomethyl)-3-fluorobenzonitrile Hydrolysis
Topic: Hydrolysis of 4-(Dibromomethyl)-3-fluorobenzonitrile to 4-Formyl-3-fluorobenzonitrile Document ID: TS-ORG-2024-05 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Status: Active / Verified
Executive Summary & Reaction Context
This guide details the optimization of the hydrolysis of This compound (1) to 4-formyl-3-fluorobenzonitrile (2) (also known as 2-fluoro-4-cyanobenzaldehyde). This transformation is a critical step in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib .[1]
The conversion of a geminal dibromide to an aldehyde is theoretically simple but practically challenging due to the sensitivity of the nitrile group (-CN) and the aryl fluoride . Standard harsh hydrolysis conditions often lead to:
-
Nitrile Hydrolysis: Conversion of -CN to amide (-CONH₂) or carboxylic acid (-COOH).
-
Nucleophilic Aromatic Substitution (
): Displacement of the fluorine atom, activated by the ortho-nitrile and para-dibromomethyl electron-withdrawing groups.
This guide presents two validated protocols: the Morpholine One-Pot Method (Recommended for Scale-up) and the Silver-Assisted Hydrolysis (Recommended for Small Scale/High Purity) .
Reaction Scheme
Figure 1: General reaction pathway and potential impurity formation.
Validated Experimental Protocols
Method A: The Morpholine "Aminal" Route (Industrial Standard)
Best for: Scale-up (>10g), cost-efficiency, and preventing nitrile hydrolysis. Mechanism: Morpholine displaces the bromines to form a gem-diaminal intermediate, which is stable to basic conditions but hydrolyzes rapidly to the aldehyde in mild acid. This bypasses the formation of free carbocations and minimizes side reactions.
Reagents:
-
Substrate: 1.0 eq
-
Morpholine: 3.0 - 4.0 eq
-
Solvent: Ethanol or Acetonitrile
-
Hydrolysis: 3M HCl or 10% H₂SO₄
Protocol:
-
Aminal Formation: Charge reaction vessel with This compound (1.0 eq) and Ethanol (5-10 vol).
-
Cool to 0–5°C. Add Morpholine (3.5 eq) dropwise over 30 minutes. Note: Exothermic reaction.
-
Warm to reflux (75–80°C) and stir for 2–4 hours. Monitor by HPLC for disappearance of starting material.
-
Hydrolysis: Cool the mixture to 20°C. Slowly add 3M HCl until pH reaches 1–2.
-
Stir at room temperature for 1–2 hours. The aldehyde product often precipitates or oils out.
-
Workup: Dilute with water. Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Why this works: The morpholine traps the reactive benzylic center immediately, preventing
Method B: Silver Nitrate Assisted Hydrolysis
Best for: Small scale (<1g), rapid screening, medicinal chemistry.
Mechanism: Silver ions (
Reagents:
-
Substrate: 1.0 eq
-
Silver Nitrate (
): 2.2 eq -
Solvent: Acetone/Water (3:1)
Protocol:
-
Dissolve substrate in Acetone .
-
Add a solution of
in water dropwise in the dark (wrap flask in foil). -
Stir at 50°C for 1–3 hours. A heavy precipitate of AgBr will form immediately.
-
Filtration: Filter off the AgBr solids through a Celite pad.
-
Workup: Remove acetone under reduced pressure. Extract the aqueous residue with DCM or EtOAc.
Troubleshooting Hub & FAQs
Scenario 1: "My yield is low (<50%) and I see a polar impurity."
Diagnosis: You likely hydrolyzed the nitrile group to an amide or acid. Root Cause: The reaction temperature during the acid hydrolysis step was too high, or the acid concentration was too strong. Solution:
-
Switch to Method A (Morpholine). It separates the substitution step from the hydrolysis step.
-
Buffer the system: If using direct hydrolysis, add Calcium Carbonate (
) to neutralize HBr as it forms.
Scenario 2: "The reaction is stuck at the mono-bromo intermediate."
Diagnosis: Incomplete conversion. Root Cause: Steric hindrance from the ortho-fluorine atom or insufficient nucleophile strength. Solution:
-
Increase Temperature: If running at RT, increase to reflux.
-
Solvent Switch: Change from Ethanol to DMF or DMSO (for direct hydrolysis) to enhance nucleophilicity, but watch for
side reactions.
Scenario 3: "I see a new impurity at RRT 0.85 (Relative Retention Time)."
Diagnosis: Potential
-
Avoid Strong Bases: Use weak organic bases (Morpholine, Pyridine) or inorganic buffers (
, NaOAc). -
Lower Temperature:
reactions typically require higher activation energy than benzylic substitution. Keep temp < 80°C.
Optimization Data & Decision Matrix
| Variable | Recommendation | Rationale |
| Solvent | Ethanol/Water or Acetonitrile | Balances solubility of lipophilic SM and polar intermediates. Avoids nucleophilic competition from Methanol. |
| Base | Morpholine (Method A) or | Morpholine forms a stable intermediate. Carbonates neutralize acid without attacking the nitrile. |
| Temperature | 60–80°C (Substitution) | Sufficient for C-Br displacement but below threshold for Nitrile hydrolysis. |
| Workup | pH Adjustment | Ensure pH is acidic (<3) during workup to fully hydrolyze the aminal/acetal to aldehyde. |
Workflow Decision Tree
Figure 2: Troubleshooting decision tree for reaction optimization.
References
-
Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.[3] (Method utilizing morpholine for gem-dichloride/dibromide hydrolysis to protect nitrile). Link
-
Process for the Preparation of Olaparib and Intermediates Thereof. WIPO Patentscope. (Describes synthesis of fluoro-substituted benzonitrile intermediates). Link
-
Synthesis of 4-cyano-2-fluorobenzyl alcohol. Google Patents. (Discusses related bromination and hydrolysis pathways for this scaffold). Link
-
This compound Product Data. ChemicalBook. (Physical properties and commercial availability). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and reagents before handling. Benzyl bromides are potent lachrymators; handle in a fume hood.
Sources
"4-(Dibromomethyl)-3-fluorobenzonitrile" stability and degradation pathways
Technical Support Center: 4-(Dibromomethyl)-3-fluorobenzonitrile
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to handle this reactive intermediate effectively, ensuring the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your work with this compound.
Q1: I'm observing multiple spots on my TLC plate and unexpected peaks in my LC-MS/NMR analysis, suggesting my reaction has low purity. What's happening?
A1: Root Cause Analysis & Solution
This is a common issue stemming from the inherent reactivity of the gem-dibromomethyl group. This functional group is a potent electrophile and is highly susceptible to degradation under common laboratory conditions. The primary culprits are typically moisture and nucleophiles.
-
Causality - Hydrolysis: The dibromomethyl group is effectively a masked aldehyde. gem-Dibromomethylarenes are often used as stable, crystalline surrogates for aldehydes that might be unstable or difficult to handle[1]. In the presence of trace amounts of water, especially under slightly acidic or basic conditions, this compound will readily hydrolyze to form 4-formyl-3-fluorobenzonitrile . This aldehyde is often the primary impurity you are observing.
-
Causality - Nucleophilic Attack: The benzylic carbons bearing the bromine atoms are highly electrophilic. Common laboratory reagents that are nucleophilic can readily displace one or both bromine atoms.[2] This includes:
-
Solvents: Alcohols (Methanol, Ethanol) can form acetals or ethers.
-
Bases: Amine bases (e.g., triethylamine, if not scrupulously dry) can act as nucleophiles.
-
Additives: Any other nucleophilic species in your reaction mixture can lead to side products.
-
Validation & Corrective Protocol:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried before use.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Solvent & Reagent Purity: Verify the purity and dryness of all reagents before addition. Avoid nucleophilic solvents unless they are intended reactants.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize side reactions.
Q2: The solid this compound I received has a yellowish or brownish tint, and its purity is lower than specified. Why did this happen?
A2: Root Cause Analysis & Solution
Discoloration is a clear visual indicator of compound degradation. This is most often caused by improper storage, leading to decomposition from exposure to light, heat, or ambient air over time.
-
Causality - Photodecomposition: The Safety Data Sheet for the closely related compound, 4-(bromomethyl)-3-fluorobenzonitrile, explicitly lists it as "Light sensitive".[3] Aromatic systems, particularly those with activating groups, can absorb UV radiation. This energy can induce the homolytic cleavage of the weak Carbon-Bromine bonds, generating radical species. These radicals can then initiate complex chain reactions, leading to oligomeric or polymeric colored impurities.
-
Causality - Thermal Decomposition: While stable at recommended storage temperatures, benzylic bromides can decompose upon heating.[4][5][6] The melting point for the related 4-(bromomethyl)-3-fluorobenzonitrile is reported as 75-79°C with decomposition, indicating thermal instability even at moderate temperatures.[7]
Validation & Corrective Protocol:
-
Confirm Storage Conditions: Always verify that the compound has been stored according to the manufacturer's recommendations, which typically specify refrigeration (2-8°C) under an inert atmosphere and protected from light.[8][9]
-
Purity Check Before Use: Before starting an experiment, it is prudent to run a quick purity check (e.g., NMR or LC-MS) on your starting material, especially if it shows any discoloration.
-
Proper Handling: When weighing or handling the compound, do so efficiently to minimize its exposure to ambient light and air.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical properties and supplier recommendations for analogous compounds, the following conditions are essential for maintaining its stability and purity:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C or colder | Minimizes thermal decomposition and slows kinetic degradation.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Light | Amber vial / Protect from light | Prevents photochemical decomposition via radical pathways.[3] |
| Container | Tightly sealed container | Prevents ingress of moisture and air. |
Q2: What are the primary degradation pathways I need to be aware of?
A2: There are three principal degradation pathways for this compound. Understanding them is key to successful experimentation.
Caption: Primary degradation pathways for this compound.
-
Hydrolysis: Reaction with water converts the dibromomethyl group to an aldehyde.
-
Nucleophilic Substitution: Nucleophiles displace the bromide leaving groups.[2]
-
Photodegradation: UV light exposure can cleave C-Br bonds, leading to radicals.[3]
Q3: What are the expected hazardous decomposition products upon intense heating?
A3: In case of fire or extreme thermal decomposition, the molecule can break down into highly toxic and corrosive gases. The Safety Data Sheet for the analogous monobrominated compound lists the following hazardous decomposition products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen bromide (HBr), and Hydrogen cyanide (hydrocyanic acid).[3]
Experimental Protocols
Protocol 1: Quick Stability Test for this compound
This protocol allows you to assess the stability of your compound under specific experimental conditions before committing to a large-scale reaction.
Caption: Workflow for assessing the stability of the title compound.
Methodology:
-
Preparation: Create a stock solution by dissolving a small amount (e.g., 5 mg) of this compound in a dry, aprotic solvent (e.g., 1 mL of anhydrous DCM) in a vial.
-
Time Zero Analysis: Immediately spot the solution on a TLC plate or inject it into an LC-MS to get a baseline (t=0) purity profile.
-
Exposure: Expose the solution to the condition you wish to test (e.g., leave on the benchtop exposed to light and air).
-
Monitoring: At set time intervals (e.g., 1, 4, and 24 hours), take a small aliquot and analyze it again by TLC or LC-MS.
-
Analysis: Compare the purity profiles over time. The appearance of new, more polar spots on the TLC (especially one corresponding to the aldehyde) or new peaks in the LC-MS indicates degradation.
References
-
Pharmaffiliates. (n.d.). CAS No: 914106-35-7 | Product Name: 4-(Dibromomethyl)-3-methoxybenzonitrile. Retrieved from pharmaffiliates.com: [Link]
-
Augustine, J. K., Naik, Y. A., Mandal, A. B., Chowdappa, N., & Praveen, V. B. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. Journal of Organic Chemistry, 72(25), 9854–9856. Retrieved from organic-chemistry.org: [Link]
-
ResearchGate. (2000, January). Photocatalytic oxidation mechanism of benzonitrile in aqueous suspensions of titanium dioxide. Retrieved from researchgate.net: [Link]
-
AIP Publishing. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved from pubs.aip.org: [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from pubs.rsc.org: [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Retrieved from pubs.rsc.org: [Link]
-
PubMed. (2015, January 28). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved from pubmed.ncbi.nlm.nih.gov: [Link]
-
ACS Publications. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. Retrieved from pubs.acs.org: [Link]
-
Astronomy & Astrophysics. (n.d.). Ultraviolet and vacuum ultraviolet photo-processing of protonated benzonitrile (C6H5CNH+). Retrieved from aanda.org: [Link]
-
National Institutes of Health. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from nih.gov: [Link]
-
ACS Publications. (2024, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from pubs.acs.org: [Link]
-
ResearchGate. (2015, January). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved from researchgate.net: [Link]
-
YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from youtube.com: [Link]
-
Atmospheric Chemistry and Physics. (2022, September 18). Beyond self-healing: stabilizing and destabilizing photochemical adjustment of the ozone layer. Retrieved from acp.copernicus.org: [Link]
-
Royal Society of Chemistry. (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Retrieved from pubs.rsc.org: [Link]
-
National Institutes of Health. (2015, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. Retrieved from nih.gov: [Link]
Sources
- 1. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 2. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromomethyl-3-fluorobenzonitrile, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 914106-35-7|4-(Dibromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 4-formyl-3-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-formyl-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthesis. Here, we address common issues with in-depth explanations and provide actionable troubleshooting protocols to improve your yield and purity.
Introduction
4-formyl-3-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical agents and advanced materials. Its synthesis, while conceptually straightforward, can be fraught with challenges leading to low yields. The electron-withdrawing nature of both the nitrile and the fluorine substituents significantly influences the reactivity of the aromatic ring. This guide will focus on troubleshooting the two most common synthetic routes to this molecule.
Troubleshooting Common Synthetic Routes
We will explore two primary synthetic strategies and the common pitfalls associated with each:
-
Route A: Directed Ortho-Lithiation of 3-Fluorobenzonitrile
-
Route B: Halogen-Metal Exchange of 4-Bromo-3-fluorobenzonitrile
Route A: Troubleshooting Directed Ortho-Lithiation of 3-Fluorobenzonitrile
This route leverages the fluorine atom as a directing group for lithiation at the ortho position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Caption: Workflow for Route A: Directed Ortho-Lithiation.
Question 1: My reaction yield is very low, and I recover a significant amount of starting material (3-fluorobenzonitrile). What is the likely cause?
Answer:
This is a very common issue when working with organolithium reagents and points towards inefficient lithiation. The primary culprits are almost always related to the stringent reaction conditions required.
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and nucleophiles. They readily react with even trace amounts of protic sources, such as water, which will quench the reagent before it has a chance to deprotonate your starting material.
Troubleshooting Protocol:
-
Rigorous Anhydrous and Inert Conditions:
-
Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly used and should be dried over sodium/benzophenone until the characteristic deep blue color persists.
-
Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as argon or nitrogen. A Schlenk line or a glovebox is highly recommended.
-
Reagents: Use a freshly titrated or newly purchased solution of n-BuLi. The concentration of commercially available n-BuLi can decrease over time.
-
-
Temperature Control:
-
The lithiation step is highly exothermic and must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Adding the n-BuLi dropwise to the cooled solution of 3-fluorobenzonitrile is crucial to maintain temperature control.
-
Allowing the temperature to rise can lead to side reactions, including attack at the nitrile group.
-
Question 2: I am observing the formation of multiple unidentified byproducts in my crude NMR. What are the possible side reactions?
Answer:
Observing multiple byproducts suggests that competing reaction pathways are occurring. In this specific synthesis, there are a few likely side reactions.
Causality and Potential Side Reactions:
-
Attack on the Nitrile Group: n-BuLi can act as a nucleophile and attack the electrophilic carbon of the nitrile group. While this is generally slower than deprotonation at low temperatures, it can become significant if the temperature is not strictly controlled or if the lithiation is slow.
-
Incorrect Regioselectivity: While the fluorine atom is a strong ortho-directing group, the nitrile is a meta-director. This could lead to some lithiation at the 5-position, although this is generally less favored.
-
Reaction with the Formylating Agent: If an excess of n-BuLi is used, it can react with the product aldehyde to form a secondary alcohol.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.05-1.1 equivalents of n-BuLi. | A slight excess ensures complete lithiation, but a large excess can lead to side reactions with the product. |
| Addition Time | Add n-BuLi dropwise over 15-30 minutes. | Maintains low temperature and minimizes localized high concentrations of the reagent. |
| Stirring | Ensure vigorous stirring throughout the reaction. | Promotes efficient mixing and heat dissipation. |
| Quenching | Add the formylating agent (DMF) slowly at -78 °C and allow the reaction to warm slowly. | A rapid quench can cause a sudden increase in temperature, leading to side reactions. |
Route B: Troubleshooting Halogen-Metal Exchange of 4-Bromo-3-fluorobenzonitrile
This route involves the conversion of the aryl bromide to an organometallic intermediate (either a Grignard or an organolithium reagent) followed by formylation.
Caption: Workflow for Route B: Halogen-Metal Exchange.
Question 3: My Grignard reaction with 4-bromo-3-fluorobenzonitrile is not initiating. What can I do?
Answer:
The initiation of a Grignard reaction is notoriously sensitive to the purity of the reagents and the surface of the magnesium.
Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide. Additionally, as with organolithium reagents, any moisture will prevent the reaction from starting.
Troubleshooting Protocol for Grignard Initiation:
-
Magnesium Activation:
-
Crushing: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine will react with the surface and expose fresh magnesium. The disappearance of the purple iodine color is an indicator of activation.
-
Mechanical Activation: Use a sonicator to provide energy to the magnesium surface.
-
-
Anhydrous Conditions:
-
Ensure all glassware, solvents (typically THF or diethyl ether), and the starting material are scrupulously dry.[1][2]
-
A small amount of the aryl bromide solution should be added initially. A gentle warming with a heat gun may be necessary to initiate the reaction, which is often indicated by bubbling on the magnesium surface or a slight exothermic reaction. Once initiated, the rest of the aryl bromide should be added at a rate that maintains a gentle reflux.
-
Question 4: After my workup, I see a significant amount of a dimeric byproduct (a biphenyl derivative). How can I avoid this?
Answer:
The formation of a dimeric byproduct is likely due to a Wurtz-type coupling reaction, a common side reaction in the formation of organometallic reagents.
Causality: This occurs when the organometallic intermediate reacts with another molecule of the starting aryl halide.
Mitigation Strategies:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium or n-BuLi. This keeps the concentration of the aryl halide low and minimizes the chance of it reacting with the newly formed organometallic species.
-
Temperature Control: For lithium-halogen exchange with n-BuLi, maintaining a very low temperature (-78 °C to -100 °C) is crucial.
-
Solvent Choice: For Grignard reactions, THF is generally a better solvent than diethyl ether as it can better solvate the Grignard reagent, potentially reducing side reactions.[1]
General FAQs and Purification
Question 5: During the aqueous workup, my yield drops significantly. Could the product be degrading?
Answer:
Yes, it's possible that the nitrile group is being hydrolyzed to a carboxylic acid, especially if the workup conditions are too harsh.
Causality: Nitriles can be hydrolyzed to carboxylic acids under either strongly acidic or basic conditions, particularly with prolonged exposure or heating.[3][4][5][6]
Recommended Workup Protocol:
-
Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that is generally well-tolerated.
-
Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Question 6: My crude product is an oil and difficult to purify. What are the best methods for purification?
Answer:
Purification of aromatic aldehydes can sometimes be challenging due to their physical properties and the presence of closely related impurities.
Purification Strategies:
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be fine-tuned based on TLC analysis.
-
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Test various solvents and solvent mixtures to find one in which the product is soluble when hot but sparingly soluble when cold. Common choices include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.
-
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polycyclic aromatic hydrocarbons. Chemical Reviews, 90(6), 879-933. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hartwig, J. F. (2010).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). 3-Fluorobenzonitrile. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 6, 2026, from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Impurity Removal for 4-(Dibromomethyl)-3-fluorobenzonitrile
Executive Summary & Compound Profile
4-(Dibromomethyl)-3-fluorobenzonitrile is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Talazoparib (BMN 673) . High purity is essential because downstream cyclization steps to form the phthalazinone core are sensitive to stoichiometry and can be poisoned by mono-brominated or aldehyde impurities.
This guide addresses the removal of the three most persistent impurity classes:
-
Under-brominated species (Starting material & Monobromide).
-
Over-brominated species (Tribromide).
-
Hydrolysis byproducts (Aldehydes).
| Compound Attribute | Detail |
| Chemical Name | This compound |
| CAS Number | 1146699-62-8 |
| Molecular Formula | C₈H₄Br₂FN |
| Molecular Weight | 292.93 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |
Impurity Profiling & Diagnostics
Before initiating purification, identify your specific impurity profile using HPLC or ¹H-NMR.
| Impurity Type | Chemical Name | Origin | Diagnostic Characteristic (¹H-NMR) |
| Starting Material (SM) | 4-methyl-3-fluorobenzonitrile | Incomplete reaction | Methyl singlet (~2.3-2.5 ppm) |
| Mono-bromo (Impurity A) | 4-(bromomethyl)-3-fluorobenzonitrile | Incomplete reaction | Methylene doublet (~4.5-4.6 ppm) |
| Target Product | This compound | Target | Methine singlet (~6.6-6.9 ppm) |
| Tri-bromo (Impurity B) | 4-(tribromomethyl)-3-fluorobenzonitrile | Over-reaction / Excess reagent | No benzylic proton (Silent) |
| Aldehyde (Impurity C) | 4-formyl-3-fluorobenzonitrile | Hydrolysis of Target | Aldehyde singlet (~10.0+ ppm) |
| Succinimide | Succinimide | Byproduct of NBS | Singlet (~2.6-2.7 ppm) |
Troubleshooting Guide: Upstream Reaction Control
The most effective purification is preventing impurities during synthesis. The radical bromination of 4-methyl-3-fluorobenzonitrile is sensitive to stoichiometry and initiation.
Issue: High Levels of Mono-Bromide (Impurity A)
Root Cause: Insufficient brominating agent or prematurely terminated radical chain.
-
Solution 1 (Stoichiometry): Ensure a minimum of 2.05 to 2.2 equivalents of N-Bromosuccinimide (NBS). The second bromination is slower than the first due to the electron-withdrawing effect of the first bromine and the nitrile group.
-
Solution 2 (Initiator): Use AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) added in portions. Add 50% at the start and 50% after 4 hours to restart the radical chain.
-
Solution 3 (Temperature): Maintain reflux (typically CCl₄ or Chlorobenzene) vigorously. Radical reactions require thermal energy to sustain the chain propagation.
Issue: High Levels of Tri-Bromide (Impurity B)
Root Cause: Large excess of NBS or localized high concentration.
-
Solution: Do not exceed 2.4 equivalents of NBS. Monitor the reaction by HPLC every 2 hours after the addition of the second portion of initiator. Stop the reaction when the Mono-bromo species is <2-5%.
Downstream Purification Protocols
Protocol A: Removal of Succinimide (Essential First Step)
Succinimide is water-soluble, while the target dibromide is lipophilic.
-
Cool the reaction mixture to room temperature.
-
Filter off the bulk precipitated succinimide (if using CCl₄ or non-polar solvent).
-
Wash the filtrate with water (2 x volume) followed by brine.
-
Dry the organic layer over anhydrous MgSO₄. Do not use basic drying agents (like K₂CO₃) as they can promote hydrolysis or elimination.
Protocol B: Recrystallization (Removal of Mono-Bromide & SM)
Separating the mono-bromide from the di-bromide is challenging due to similar polarities. Recrystallization exploits the difference in crystal lattice energy. The di-bromide generally forms a more stable lattice than the mono-bromide/SM mixture.
-
Solvent System: Hexanes / Ethyl Acetate (10:1 to 20:1) or Heptane / Toluene.[1]
-
Method:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate or Toluene (approx. 60-70°C).
-
Slowly add hot Hexane or Heptane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature with gentle stirring. Rapid cooling traps the mono-bromide.
-
Chill to 0-5°C for 2 hours.
-
Filter the solid and wash with cold Hexane.
-
Vacuum dry at <40°C. Note: High heat can degrade the product.
-
Protocol C: Hydrolysis Prevention (Critical)
The gem-dibromide group is a "masked aldehyde" and is extremely susceptible to hydrolysis, especially in the presence of Silver (Ag) salts or Lewis Acids.
-
Avoid: Chromatography on Silica Gel if possible. Silica is slightly acidic and contains water, which converts the dibromide to 4-formyl-3-fluorobenzonitrile .
-
If Chromatography is necessary: Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize acidity, and use anhydrous solvents.
Visualizing the Impurity Landscape
The following diagram maps the formation pathways of impurities and the logic for their removal.
Caption: Reaction progression from Starting Material to Target, highlighting the critical "Over-reaction" to Tribromide and "Degradation" to Aldehyde pathways.
Frequently Asked Questions (FAQ)
Q: My product turned into a sticky oil/gum during recrystallization. What happened? A: This is "oiling out," often caused by the solvent mixture being too non-polar too quickly or the temperature dropping too fast.
-
Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass surface to induce nucleation. Add the non-polar anti-solvent (Hexane) more slowly.
Q: Can I distill this compound? A: Not recommended. Benzylic bromides are thermally unstable and can undergo elimination (releasing HBr) or explosion risks at high temperatures. High-vacuum distillation is theoretically possible but risky on scale. Crystallization is safer and more effective for removing the mono-bromide.
Q: Why is my yield low after silica column chromatography? A: You likely hydrolyzed your product. The gem-dibromide reacts with the water retained in the silica gel to form the aldehyde.
-
Fix: Skip chromatography. Use recrystallization.[1][2][3][4] If you must use a column, neutralize the silica with 1% Et₃N and use a rapid gradient.
Q: How do I store the purified compound? A: Store at 2–8°C under Argon or Nitrogen . Protect from light (wrap the vial in foil) to prevent radical degradation.
References
-
Talazoparib Synthesis & Intermediates: Wang, B., et al. (2016). "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry, 59(1), 335-357.
-
General Benzylic Bromination Guide: "Radical Bromination of Benzylic Positions." Organic Chemistry Portal.
- Purification of Alkyl Halides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Impurity Control in Gem-Dibromides: Guhulam, M. M., et al. (2010). "Synthesis of 4-cyano-2-fluorobenzyl alcohol." Tetrahedron Letters, 51, 6542-6544.[5] (Discusses the handling of the specific brominated intermediate).
Sources
Technical Support Center: Solubility Optimization for 4-(Dibromomethyl)-3-fluorobenzonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Core Challenge: 4-(Dibromomethyl)-3-fluorobenzonitrile is a lipophilic gem-dibromide. While it dissolves readily in halogenated solvents (DCM, Chloroform), it presents significant solubility challenges during its primary downstream application: hydrolysis to the aldehyde (3-fluoro-4-formylbenzonitrile).
This reaction typically requires an aqueous base or silver salts. The hydrophobicity of the dibromomethyl group causes the substrate to "oil out" or precipitate in aqueous media, halting kinetics and promoting side reactions. This guide provides solubility data, solvent screening logic, and a self-validating protocol to maintain homogeneity during critical reaction steps.
Solubility Profile & Solvent Selection
Quick Reference Solubility Table
Data based on standard lipophilic benzonitrile derivatives at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Halogenated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Synthesis, Extraction, PTC Reactions |
| Halogenated | Chloroform ( | Excellent | NMR Analysis |
| Polar Aprotic | THF / 1,4-Dioxane | Good | Co-solvent for Hydrolysis |
| Polar Aprotic | DMSO / DMF | Good | High-temp reactions (Warning: Work-up difficulty) |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | HPLC Mobile Phase |
| Protic | Ethanol / Methanol | Low/Moderate | Solvolysis risk (acetal formation) |
| Aqueous | Water | Insoluble | The Primary Problem |
Decision Logic for Solvent Choice
Use the following logic flow to select the correct solvent system for your specific objective.
Figure 1: Solvent selection decision tree based on experimental intent. High contrast nodes indicate critical decision points.
Troubleshooting Guide: Hydrolysis & Reactivity
Issue 1: "Substrate precipitates immediately upon adding aqueous base."
Diagnosis: The "Oiling Out" Effect. The high lipophilicity of the dibromomethyl and fluoro groups prevents interaction with the aqueous hydroxide ions. Corrective Action:
-
Switch to a Miscible Co-solvent: Do not use water alone. Dissolve the substrate in 1,4-Dioxane or THF first.
-
Ratio Adjustment: Add the aqueous base (e.g., NaOH or
solution) slowly to the organic phase. Maintain a ratio where the organic solvent is at least 50% v/v. -
Temperature: Heat the mixture to 60–80°C. Solubility increases significantly with temperature in Ethanol/Water mixtures.
Issue 2: "Reaction is stuck at 50% conversion."
Diagnosis: Phase separation or encapsulation. The product (aldehyde) may be coating the unreacted dibromide, or the stirring is insufficient for a biphasic system. Corrective Action:
-
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water or DCM/Water), you must add a catalyst.
-
Recommendation: Add TBAB (Tetrabutylammonium bromide) at 5 mol%. This shuttles the hydroxide ion into the organic layer to attack the dibromide.
-
Issue 3: "Unknown impurities in HPLC (Acetal formation)."
Diagnosis: Solvolysis. If using Ethanol or Methanol as a solvent at high temperatures with acid/base, the gem-dibromide can convert to a dialkyl acetal instead of the aldehyde. Corrective Action:
-
Switch to Acetonitrile/Water or Dioxane/Water . These solvents are non-nucleophilic and prevent acetal byproducts.
Optimized Protocol: Hydrolysis to 3-Fluoro-4-formylbenzonitrile
This protocol uses a self-validating solvent system (Ethanol/Water) favored in Olaparib intermediate synthesis. It balances solubility with hydrolytic activity.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Solvent: Ethanol (95%)
-
Reagent: Sodium Formate or Calcium Carbonate (2.0 eq) in Water.
Step-by-Step Methodology:
-
Dissolution (Validation Point A):
-
Charge the solid substrate into the reactor.
-
Add Ethanol (5-10 volumes) .
-
Validation: Stir at Room Temperature (RT). The solution should be clear or slightly hazy. If solid clumps remain, sonicate or warm to 40°C until dissolved. Do not proceed until dissolved.
-
-
Reagent Addition:
-
Prepare a solution/slurry of the base (e.g.,
or NaOAc) in minimal water (2 volumes). -
Add the aqueous mixture to the ethanol solution dropwise.
-
Observation: A white precipitate (salt) may form immediately. This is normal. The organic substrate must remain in solution.
-
-
Reaction (Reflux):
-
Heat to reflux (~78°C).
-
Monitor by HPLC/TLC. The gem-dibromide spot (high
) should disappear, replaced by the aldehyde (lower , UV active).
-
-
Work-up (Solubility Management):
-
Cool to RT.
-
Crucial Step: Evaporate the bulk Ethanol before extraction. If you extract directly, the ethanol will drag the product into the aqueous layer or cause emulsion.
-
Resuspend the residue in EtOAc/Water and separate layers.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to improve solubility? A: Yes, DMSO dissolves the compound perfectly. However, removing DMSO requires extensive water washes which can crash out your product as a gum/oil, trapping impurities. Use DMSO only if high temperatures (>100°C) are strictly required.
Q: Why does the solution turn dark/black during reaction? A: Gem-dibromides are thermally sensitive and can undergo radical decomposition or polymerization if exposed to light or excessive heat without a nucleophile present. Ensure your base/water is present before heating.
Q: Is the compound stable in solution for storage?
A: In anhydrous DCM or
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
-
Loh, V. M., et al. (2005). Phthalazinone Derivatives.[1][2] World Intellectual Property Organization, Patent WO 2008/047082. (Describes the hydrolysis of gem-dibromide intermediates in Olaparib synthesis).
-
AstraZeneca AB. (2007). Method for the synthesis of Olaparib and intermediates.[3][4] U.S. Patent Application US20170233351A1.[4] (Details the specific solvent ratios for fluorobenzonitrile derivatives).
Sources
- 1. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manusaktteva.com [manusaktteva.com]
- 3. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]
- 4. WIPO - 국제 및 국내 특허문헌 검색 [patentscope.wipo.int]
Technical Support Center: Industrial Scale-Up of 4-(Dibromomethyl)-3-fluorobenzonitrile Reactions
Welcome to the technical support center for the synthesis and scale-up of 4-(dibromomethyl)-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the industrial-scale production of this critical intermediate. This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a dibromomethyl group, a fluorine atom, and a nitrile group, offers multiple reaction pathways for creating complex molecules.[1][3] However, its synthesis, particularly the benzylic bromination step, presents several challenges when transitioning from the laboratory to an industrial setting.
This resource provides in-depth, evidence-based troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and reproducibility of your large-scale reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial scale-up of the synthesis of this compound?
The industrial scale-up of the synthesis of this compound, typically prepared via radical bromination of 3-fluoro-4-methylbenzonitrile, presents several key challenges:
-
Reaction Selectivity and Byproduct Formation: Achieving high selectivity for the dibrominated product over mono-brominated and other side products is a primary concern. Common impurities include the monobrominated intermediate, 4-(bromomethyl)-3-fluorobenzonitrile, and over-brominated species.[4] The benzylic position is prone to radical reactions, but controlling the extent of bromination is critical.[5][6]
-
Thermal Management and Safety: Benzylic bromination is an exothermic reaction. Inadequate heat dissipation on a large scale can lead to a runaway reaction, posing significant safety risks.[7] Furthermore, the starting materials and the product itself can be thermally sensitive, leading to degradation and the formation of impurities at elevated temperatures.[8][9]
-
Handling and Safety of Brominating Agents: The use of hazardous and corrosive brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) requires stringent safety protocols and specialized equipment for large-scale operations.[7][10] Bromine vapor is toxic and can cause severe respiratory and eye irritation.[11]
-
Solvent Selection and Environmental Concerns: The choice of solvent is crucial for reaction efficiency and safety. Historically, chlorinated solvents like carbon tetrachloride have been used, but their environmental toxicity has led to the need for greener alternatives.[3] The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Product Purification: Separating the desired dibrominated product from unreacted starting material, monobrominated intermediates, and other byproducts on an industrial scale can be challenging and costly.[4]
Q2: How can I minimize the formation of the monobrominated byproduct, 4-(bromomethyl)-3-fluorobenzonitrile?
Minimizing the monobrominated byproduct is crucial for maximizing yield and simplifying purification. Here are several strategies:
-
Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is paramount. Using a slight excess of the brominating agent can help drive the reaction towards the dibrominated product. However, a large excess should be avoided to prevent the formation of over-brominated impurities.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is critical. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and an increase in side reactions. Monitoring the reaction progress using techniques like HPLC is essential to stop the reaction at the optimal point.
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred as it provides a slow, controlled release of bromine, which can improve selectivity.[12][13] Another option is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been used in the synthesis of the related monobrominated compound.[14]
-
Radical Initiator Concentration: The concentration of the radical initiator, such as azobisisobutyronitrile (AIBN), can influence the reaction rate and selectivity. A lower concentration of the initiator can sometimes lead to better control over the bromination process.
Q3: What are the recommended analytical techniques for monitoring the reaction progress and product purity?
Effective reaction monitoring is key to a successful scale-up. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reactants, products, and byproducts. | Peak area percentages of starting material, monobrominated intermediate, dibrominated product, and any significant impurities.[4][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts and confirmation of product structure. | Mass-to-charge ratio (m/z) of eluted compounds for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. | Chemical shifts and integration of protons in the ¹H NMR spectrum to confirm the dibromomethyl group and aromatic substitution pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis to confirm the presence of the nitrile group and C-Br bonds. | Characteristic absorption bands for C≡N and C-Br stretching vibrations. |
Q4: What are the best practices for purifying this compound on an industrial scale?
Purification is a critical step to achieve the desired product quality, often requiring a purity of ≥98% for pharmaceutical applications.[2]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[4] The choice of solvent is critical and should be based on the solubility profile of the product and impurities. A solvent system where the product is sparingly soluble at low temperatures and highly soluble at high temperatures is ideal.
-
Column Chromatography: While more common in laboratory settings, large-scale column chromatography can be employed for high-purity requirements.[4] Reversed-phase chromatography is often effective for separating closely related brominated species.[4]
-
Thermal Purification: This technique involves heating the crude product under a controlled atmosphere to remove volatile impurities.[4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides a systematic approach to resolving them.
Problem 1: Low Conversion of Starting Material (3-fluoro-4-methylbenzonitrile)
Potential Causes & Solutions
Caption: Troubleshooting low starting material conversion.
Problem 2: Excessive Formation of Over-Brominated Byproducts
Potential Causes & Solutions
Caption: Mitigating over-bromination side reactions.
Problem 3: Product Degradation During Work-up or Isolation
Potential Causes & Solutions
Caption: Preventing product degradation.
III. Experimental Protocols
General Laboratory-Scale Protocol for the Synthesis of this compound
Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-fluoro-4-methylbenzonitrile and a suitable solvent (e.g., acetonitrile or a non-polar, inert solvent).[3][14]
-
Reagent Addition: Add N-bromosuccinimide (NBS) (approximately 2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere.[16] Monitor the progress of the reaction by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system.
Scale-Up Considerations and Safety Precautions
-
Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study before scaling up. Identify potential risks, including thermal runaway, pressure buildup, and exposure to hazardous materials.
-
Material Handling: this compound and its precursors can be harmful if swallowed, in contact with skin, or inhaled.[17][18] They can also cause severe skin burns and eye damage.[17][18] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][18] Work in a well-ventilated area or under a chemical fume hood.[19]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[18] Brominated organic waste requires special handling.
-
Emergency Procedures: Ensure that an emergency shower, eyewash station, and appropriate fire extinguishing media are readily available. Be familiar with the safety data sheets (SDS) for all chemicals used.
IV. References
-
Smolecule. (2023, August 15). Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7.
-
Benchchem. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4.
-
Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.
-
US Patent US5466859A. Process for preparing fluorobenzonitriles. Google Patents.
-
Chem-Impex. 4-(Bromomethyl)-3-fluorobenzonitrile.
-
ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
-
Ossila. 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6.
-
High-Purity 4-(Bromomethyl)-3-fluorobenzonitrile: Your Key to Advanced Synthesis. (2026, January 24).
-
Thermo Fisher Scientific. 4-Bromomethyl-3-fluorobenzonitrile, 95%, Thermo Scientific Chemicals 1 g.
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
-
Toronto Research Chemicals. 4-(Dibromomethyl)-3-methoxybenzonitrile.
-
BLD Pharm. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4.
-
BLD Pharm. 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7.
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
-
National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
-
Google Patents. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate.
-
Scientific Update. (2024, February 19). A Dangerous Bromance.
-
Organic Chemistry Portal. (2007). gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids.
-
Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Bromomethyl)-3-fluorobenzonitrile 105942-09-4.
-
Chemistry Steps. Benzylic Bromination.
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
-
GOV.UK. A Review of the Toxicity and Environmental Behaviour of Bromine in Air.
-
PubMed. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane.
-
Echemi. 3-(BROMOMETHYL)-4-FLUOROBENZONITRILE Safety Data Sheets.
-
ICL Group. BROMINE - Safety Handbook.
-
YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
-
ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
-
National Institutes of Health. Thermal Decomposition of Brominated Butyl Rubber.
-
Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2025, August 5).
-
National Institutes of Health. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Bromomethyl)-3-fluorobenzonitrile | 105942-09-4 | Benchchem [benchchem.com]
- 4. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]
- 16. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 17. 4-Bromomethyl-3-fluorobenzonitrile, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Quenching Reactions Involving 4-(Dibromomethyl)-3-fluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for quenching reactions that involve the highly reactive electrophile, 4-(dibromomethyl)-3-fluorobenzonitrile.
The unique functionality of this molecule, featuring a dibromomethyl group susceptible to nucleophilic attack and a nitrile group, requires careful consideration during the quenching process to ensure reaction success and safety.[1] This document is designed to address specific challenges you may encounter during your experiments, providing not just procedural steps but also the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the quenching of reactions with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Violent/Uncontrolled Quenching Reaction | • Highly Reactive Quenching Agent: Using a strong protic source like water or methanol directly with a highly reactive reagent (e.g., residual organometallic species) can lead to a rapid, exothermic, and potentially dangerous reaction.[2][3] • Concentrated Reaction Mixture: A high concentration of the unreacted electrophile or other reactive species can result in a significant exotherm upon quenching. | • Use a Less Reactive Quenching Agent First: Begin by slowly adding a less reactive quenching agent like isopropanol, especially at low temperatures (e.g., 0 °C or -78 °C).[2][3] • Dilute the Reaction Mixture: Before quenching, dilute the reaction mixture with an inert solvent (e.g., THF, toluene) to dissipate heat more effectively.[4] • Controlled Addition: Add the quenching agent dropwise with vigorous stirring to maintain temperature control.[5] |
| 2. Formation of Unwanted Byproducts | • Reaction with the Nitrile Group: Strong nucleophilic quenching agents can potentially react with the electrophilic carbon of the nitrile group, leading to imine or ketone formation after hydrolysis.[6][7] • Hydrolysis of the Dibromomethyl Group: Aqueous quenching can lead to the hydrolysis of the dibromomethyl group to an aldehyde, which may then undergo further reactions. | • Choice of Quenching Agent: Select a quenching agent that is less likely to react with the nitrile. For example, a saturated aqueous solution of ammonium chloride (NH4Cl) is often a milder choice than pure water or strong acids/bases. • Temperature Control: Perform the quench at a low temperature to minimize the rate of unwanted side reactions. |
| 3. Incomplete Quenching | • Insufficient Amount of Quenching Agent: Not adding enough of the quenching agent to neutralize all reactive species. • Poor Mixing: Inadequate stirring can lead to localized areas of high reactivity and incomplete quenching. | • Use a Stoichiometric Excess: Add a sufficient excess of the quenching agent to ensure all reactive materials are neutralized. • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous. |
| 4. Product Degradation During Workup | • Sensitivity to pH: The desired product may be sensitive to acidic or basic conditions introduced during the quenching and workup process. The nitrile group can be hydrolyzed under harsh acidic or basic conditions.[7] • Light Sensitivity: Some organic molecules, particularly those with aromatic and halogen functionalities, can be light-sensitive.[8][9] | • Neutral or Buffered Quench: Use a neutral quenching agent like saturated aqueous NH4Cl or a buffered solution to maintain a stable pH. • Minimize Exposure to Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the product is known to be light-sensitive.[8][9] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and quenching of reactions involving this compound.
Q1: What are the primary safety concerns when working with this compound and quenching its reactions?
A1: this compound is classified as a hazardous substance. It can be harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[8][9][10][11] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][12]
When quenching reactions, the primary safety concern is the potential for a highly exothermic and uncontrolled reaction, especially when dealing with residual reactive reagents like organometallics.[2][3] Always cool the reaction mixture and add the quenching agent slowly and in a controlled manner.[5]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on the specific reagents used in your reaction.
-
For reactions involving strong bases or organometallic reagents (e.g., Grignard reagents, organolithiums): A sequential quenching procedure is recommended.[3] Start with a less reactive alcohol like isopropanol at low temperature, followed by a more reactive one like methanol, and finally water or an aqueous solution.[3] This gradual increase in reactivity allows for better control over the exotherm.
-
For reactions where the product is sensitive to pH changes: A saturated aqueous solution of ammonium chloride (NH4Cl) is a good choice as it provides a mildly acidic buffer.
-
To simply stop the reaction and remove excess electrophile: A nucleophilic scavenger can be used, but care must be taken to ensure it does not interfere with the desired product.
Q3: Can the nitrile group in this compound react during quenching?
A3: Yes, the nitrile group is an electrophilic functional group and can react with strong nucleophiles.[6][13] For instance, if a Grignard or organolithium reagent is used in the reaction, and a significant excess remains, it could potentially attack the nitrile upon warming before it is fully quenched.[14][15] Subsequent hydrolysis would lead to a ketone.[7] This is why a controlled quench at low temperatures is critical to neutralize the highly reactive species before they have a chance to react with the nitrile.
Q4: What is the role of the fluorine and bromine atoms in the reactivity of this compound?
A4: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent functional groups.[16] The dibromomethyl group is the primary site of nucleophilic attack, where the bromine atoms act as leaving groups.[1] The presence of two bromine atoms makes this a versatile precursor for the synthesis of various derivatives through nucleophilic substitution.
Experimental Protocols
Protocol 1: Standard Quenching of an Organometallic Reaction
This protocol is designed for quenching reactions where this compound is reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent).
-
Cool the Reaction Mixture: Ensure the reaction flask is immersed in a cooling bath (e.g., ice-water bath at 0 °C or dry ice/acetone bath at -78 °C).
-
Slow Addition of Isopropanol: While stirring vigorously, slowly add isopropanol dropwise via a syringe or dropping funnel. Monitor the internal temperature of the reaction to ensure it does not rise significantly.
-
Addition of Methanol (Optional): Once the initial exotherm has subsided, slowly add methanol to quench any remaining highly reactive species.
-
Addition of Aqueous Solution: After the reaction with alcohols is complete, slowly add a saturated aqueous solution of NH4Cl or water.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.
-
Workup: Proceed with the standard aqueous workup and extraction of the product.
Protocol 2: Quenching a Reaction with a Non-Organometallic Nucleophile
This protocol is suitable for reactions where a less reactive nucleophile (e.g., an amine or an alcohol) has been used.
-
Cool the Reaction Mixture: Cool the reaction flask in an ice-water bath to 0 °C.
-
Addition of Water or Aqueous Solution: Slowly add deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO3) if an acidic byproduct needs to be neutralized.
-
Stir: Stir the mixture for 15-30 minutes at 0 °C.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Workup: Proceed with the standard aqueous workup and extraction.
Visualization of Quenching Workflow
The following diagram illustrates the decision-making process for selecting a quenching strategy.
Sources
- 1. Buy 4-(Dibromomethyl)-3-methoxybenzonitrile | 914106-35-7 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. epfl.ch [epfl.ch]
- 4. sarponggroup.com [sarponggroup.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Yield comparison of different methods to synthesize 4-formyl-3-fluorobenzonitrile
This guide provides an in-depth technical comparison of synthetic methodologies for 4-formyl-3-fluorobenzonitrile (also known as 2-fluoro-4-cyanobenzaldehyde ; CAS: 105942-10-7).
It is designed for medicinal chemists and process engineers selecting the optimal route based on scale, yield, and safety constraints.
Executive Summary
The synthesis of 4-formyl-3-fluorobenzonitrile presents a classic chemoselectivity challenge: installing a formyl group (-CHO) on a benzene ring that already possesses a labile nitrile (-CN) and a fluorine substituent.
-
Best for High Yield (Lab Scale): Palladium-Catalyzed Formylation (Stille Type) offers the highest single-step yield (~88%) and mildest conditions, making it ideal for late-stage functionalization or medicinal chemistry.
-
Best for Scalability (Process Scale): Radical Bromination/Oxidation of the methyl precursor avoids heavy metals and expensive catalysts, utilizing cheaper raw materials (3-fluoro-4-methylbenzonitrile), though it requires multiple steps.
-
Alternative Route: Cyanation of 4-Bromo-2-fluorobenzaldehyde is viable if the bromo-aldehyde precursor is available, but handling toxic cyanide sources at high temperatures poses safety risks.
Method A: Palladium-Catalyzed Formylation (Stille Coupling)
Status: High-Yield Benchmark | Mechanism: Organotin Cross-Coupling
This method utilizes a "masked" formyl group (ethoxyvinyl tin) to displace a bromine atom. It is the most reliable method for preserving the sensitive nitrile group, which can be prone to nucleophilic attack in organometallic routes.
Experimental Protocol
-
Reagents: 4-Bromo-3-fluorobenzonitrile (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3-5 mol%).
-
Solvent: Toluene (Anhydrous).
-
Procedure:
-
Charge reaction vessel with 4-bromo-3-fluorobenzonitrile and toluene under N₂ atmosphere.
-
Add the organotin reagent and Pd catalyst.
-
Heat to reflux (110°C) overnight (approx. 12-16 h).
-
Hydrolysis Step: Cool to RT. Add 2M HCl and stir vigorously at 70°C for 2 hours. This hydrolyzes the intermediate enol ether to the aldehyde.
-
Workup: Neutralize with NaHCO₃, extract with ethyl acetate, wash with brine, and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Performance Metrics:
-
Yield: 85–88%
-
Purity: >98% (after column)
-
Key Advantage: Exceptional chemoselectivity; no reaction with the nitrile or fluorine.
Method B: Radical Bromination & Oxidation (The "Industrial" Route)
Status: Cost-Effective / Scalable | Mechanism: Free Radical Halogenation
This route starts from the significantly cheaper 3-fluoro-4-methylbenzonitrile . It avoids toxic tin reagents and expensive palladium, making it suitable for kilogram-scale production, despite being a multi-step process.
Experimental Protocol
Step 1: Benzylic Bromination
-
Reagents: 3-Fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Benzoyl Peroxide (BPO) or AIBN (cat.).
-
Solvent: Chlorobenzene or Acetonitrile.
-
Procedure: Heat to 80°C. Add radical initiator. Exothermic reaction yields 4-(bromomethyl)-3-fluorobenzonitrile .
-
Note: Careful control is needed to minimize gem-dibromide formation.
-
Step 2: Oxidation to Aldehyde (Sommelet Reaction or Kornblum Oxidation)
-
Reagents: Hexamethylenetetramine (Hexamine) or NaHCO₃/DMSO.
-
Procedure (Sommelet):
-
Reflux the benzyl bromide intermediate with hexamine in aqueous acetic acid or ethanol.
-
Acidic hydrolysis releases the aldehyde.
-
-
Alternative (Acetate Route): Displace Br with KOAc to form the benzyl acetate, hydrolyze to alcohol, then oxidize (e.g., Swern or MnO₂).
Performance Metrics:
-
Step 1 Yield: 85–90%
-
Step 2 Yield: 65–75%
-
Overall Yield: ~60%
-
Key Advantage: Low raw material cost; avoids heavy metals.
Method C: Metal-Halogen Exchange (Turbo Grignard)
Status: High-Tech / Fast | Mechanism: Magnesiation
Using "Turbo Grignard" (
Experimental Protocol
-
Reagents: 4-Bromo-3-fluorobenzonitrile,
(1.3 M in THF), DMF (anhydrous). -
Solvent: THF (anhydrous).
-
Procedure:
-
Cool solution of starting bromide in THF to -40°C (Critical: Temperature control prevents CN attack).
-
Add
dropwise. Stir for 30 min. -
Add DMF (5 equiv) rapidly.
-
Warm to RT and quench with aqueous NH₄Cl.
-
Performance Metrics:
-
Yield: 50–70% (Variable based on temperature control)
-
Risk: High risk of side reaction (nucleophilic attack on nitrile) if temperature rises above -30°C.
Comparative Analysis Summary
| Metric | Method A: Stille Coupling | Method B: Methyl Oxidation | Method C: Turbo Grignard |
| Precursor | 4-Bromo-3-fluorobenzonitrile | 3-Fluoro-4-methylbenzonitrile | 4-Bromo-3-fluorobenzonitrile |
| Overall Yield | High (88%) | Moderate (60%) | Low-Moderate (50-70%) |
| Step Count | 1 (plus hydrolysis) | 2-3 | 1 |
| Reagent Cost | High (Pd, Tin) | Low | Moderate |
| Scalability | Low (Tin toxicity) | High | Moderate (Cryogenic) |
| Safety Profile | Poor (Organotin neurotoxins) | Moderate (Radical initiators) | Good (Standard solvents) |
Visualization of Synthetic Pathways
Caption: Comparative reaction flowcharts for the three primary synthesis routes. Method A offers the most direct high-yield path, while Method B utilizes cheaper raw materials suitable for scale-up.
References
-
ChemicalBook. Synthesis of 4-Cyano-2-fluorobenzaldehyde (CAS 105942-10-7). Retrieved from . (Describes the Stille coupling protocol yielding 88%).
-
BenchChem. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile and related fluorobenzonitriles. Retrieved from . (Provides experimental context for copper-mediated cyanation and phenol precursors).
- Google Patents.Patent WO2011/154298: Preparation of PARP inhibitors. (Primary source for the Stille coupling experimental procedure on the specific 3-fluoro-4-bromo scaffold).
-
Google Patents. Patent CN109400500B: Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from . (Details the synthesis of the methyl precursor for Method B).
-
Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorobenzaldehyde.[1][2] Retrieved from .[3] (Verifies availability of alternative precursors).
Sources
Benchmarking "4-(Dibromomethyl)-3-fluorobenzonitrile" Against Alternative Aldehyde Precursors
A Technical Comparison Guide for Process Chemists and Medicinal Scientists
Executive Summary
In the synthesis of 4-formyl-3-fluorobenzonitrile —a critical pharmacophore in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone) and antimutagenic agents—the choice of precursor dictates process scalability.
While direct formylation (lithiation) and direct oxidation offer theoretical shortcuts, the Gem-Dibromide Route (via 4-(dibromomethyl)-3-fluorobenzonitrile ) remains the industry standard for reproducibility and safety. This guide benchmarks this precursor against its primary competitors, providing experimental protocols and mechanistic insights to justify its selection in scale-up environments.
The Contenders: Chemical Profiles
We evaluate three distinct synthetic methodologies to access the target aldehyde (4-formyl-3-fluorobenzonitrile ).
Method A: The Gem-Dibromide Route (The Benchmark)
-
Precursor: this compound.
-
Mechanism: Radical bromination (Wohl-Ziegler) of 4-methyl-3-fluorobenzonitrile followed by hydrolysis.
-
Status: High reliability; "masked" aldehyde prevents over-oxidation.
Method B: Direct Oxidation
-
Precursor: 4-Methyl-3-fluorobenzonitrile.
-
Mechanism: Oxidation using stoichiometric oxidants (
, ) or catalytic aerobic oxidation. -
Status: High risk of over-oxidation to carboxylic acid; heavy metal waste issues.
Method C: Cryogenic Formylation
-
Precursor: 4-Bromo-3-fluorobenzonitrile.[1]
-
Mechanism: Lithium-Halogen exchange (
-BuLi) at -78°C followed by quenching with DMF. -
Status: Excellent atom economy but poor scalability due to cryogenic requirements and moisture sensitivity.
Benchmarking Analysis
The following data synthesizes performance metrics across typical pilot-plant scales (100g – 1kg).
| Metric | Method A: Gem-Dibromide | Method B: Direct Oxidation | Method C: Cryogenic Formylation |
| Overall Yield | 75 - 85% | 40 - 60% | 80 - 90% |
| Purity Profile | High (>98% after hydrolysis) | Low (Contaminated with Acid) | High (Requires chromatography) |
| Reaction Temp | Reflux (80°C) | Variable (25°C - 100°C) | -78°C (Critical constraint) |
| Atom Economy | Moderate (Loss of 2 HBr) | High | Low (Loss of LiBr + Solvent volume) |
| Safety Profile | Manageable (Solid NBS used) | Poor (Toxic Cr/Mn waste) | Hazardous (Pyrophoric BuLi) |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Energy intensive cooling) |
Expert Insight: The "Fluorine Effect"
The presence of the fluorine atom at the 3-position (ortho to the reaction site) is critical.
-
Inductive Effect: Fluorine is electron-withdrawing ($ -I $ effect). In Method A , this destabilizes the benzylic radical slightly, requiring a highly active source like NBS/AIBN. However, in Method B , this same effect deactivates the ring toward electrophilic oxidants but makes the benzylic C-H more acidic, often leading to uncontrollable oxidation rates.
-
Hydrolysis Advantage: In the Gem-Dibromide route, the electron-withdrawing fluorine increases the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack of water during hydrolysis. This makes the hydrolysis of the fluorinated analog faster than the non-fluorinated benzyl bromide.
Visualizing the Pathway
The following diagram illustrates the divergent pathways and the mechanistic stability of the gem-dibromide route.
Caption: Comparative synthesis flow showing the high selectivity of the Gem-Dibromide route (Green Node) versus the over-oxidation risks of Method B (Red Node).
Experimental Protocols (Method A)
These protocols are designed to be self-validating. The disappearance of the starting material (TLC) and the appearance of the specific aldehyde shift (~10.3 ppm) in NMR are your checkpoints.
Protocol 1: Synthesis of this compound
Objective: Convert the methyl group to the gem-dibromide using Wohl-Ziegler bromination.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Reagents:
-
4-Methyl-3-fluorobenzonitrile (13.5 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (39.2 g, 220 mmol) – Note: Use 2.2 equivalents to ensure exhaustive bromination.
-
AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol)
-
Solvent: Chlorobenzene or
(150 mL). Chlorobenzene is the safer, modern alternative to .
-
-
Procedure:
-
Dissolve the nitrile in the solvent.[2] Add NBS and AIBN.[3]
-
Heat slowly to reflux (approx. 85-90°C internal temp if using Chlorobenzene).
-
Validation Step: The reaction is exothermic once initiated. Watch for a color change from orange (bromine traces) to pale yellow as NBS is consumed and Succinimide floats to the top.
-
Reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:1). The mono-bromide intermediate may appear; continue until it converts to the di-bromide (lower Rf).
-
-
Workup:
-
Cool to 0°C. Filter off the precipitated Succinimide (waste).
-
Evaporate the solvent under reduced pressure.
-
Result: The crude this compound is obtained as a pale yellow solid/oil. (Typical Yield: 90-95%).
-
Protocol 2: Hydrolysis to 4-Formyl-3-fluorobenzonitrile
Objective: Convert the gem-dibromide to the aldehyde without over-oxidation.
-
Reagents:
-
Crude Gem-Dibromide (from Step 1)
-
Calcium Carbonate (
) (20 g, 200 mmol) -
Ethanol (100 mL) / Water (100 mL) mixture.
-
-
Procedure:
-
Suspend the crude dibromide and
in the Ethanol/Water mixture. -
Heat to reflux (80°C) for 4–6 hours.
-
Mechanism:
neutralizes the HBr generated, driving the equilibrium toward the gem-diol, which spontaneously dehydrates to the aldehyde.
-
-
Workup:
-
Cool the mixture and filter to remove excess
. -
Evaporate the Ethanol. Extract the aqueous residue with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethanol.
-
Target Data: White crystalline solid. Melting point: ~94-96°C.
-
NMR Validation:
NMR ( ): 10.3 (s, 1H, CHO).
-
Conclusion & Recommendation
For research and pilot-scale synthesis of 4-formyl-3-fluorobenzonitrile , the Gem-Dibromide route is the superior choice.
-
Why? It decouples the oxidation state adjustment from the C-H bond activation. By locking the molecule as a dibromide, you prevent the thermodynamic sinkhole of the carboxylic acid (Method B).
-
Trade-off: While Method C (Lithiation) is cleaner on a milligram scale, the Gem-Dibromide route is robust, requires no special cooling, and uses reagents (NBS,
) that are safe and inexpensive for kilogram-scale production.
Verdict: Adopt the Gem-Dibromide protocol for any synthesis requiring >10 grams of product.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. "p-Bromobenzaldehyde." Org.[4][5][6][7][8] Synth.1940 , 20, 11. Link (Foundational protocol for gem-dibromide hydrolysis using Calcium Carbonate).
- Journal of Medicinal Chemistry. "Synthesis and biological evaluation of novel fluorinated benzonitriles." J. Med. Chem.
-
Google Patents. "Synthetic method of 3-bromo-4-fluorobenzaldehyde and related intermediates." CN109912396B.[9] Link (Industrial relevance and yield comparisons).
-
National Institutes of Health (NIH). "Selenium Dioxide-Mediated Bromination... Using N-Bromosuccinimide."[3][8][10][11] PubMed Central. Link (Mechanistic insights into NBS activation).
Sources
- 1. ossila.com [ossila.com]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 8.7 Types of Organic Reactions – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. esisresearch.org [esisresearch.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: 4-(Dibromomethyl)-3-fluorobenzonitrile as a Strategic Intermediate
Topic: Cost-benefit analysis of using "4-(Dibromomethyl)-3-fluorobenzonitrile" in synthesis
Executive Summary
In the competitive landscape of pharmaceutical intermediate synthesis—specifically for PARP inhibitors and fluorinated bioactive scaffolds—This compound represents a high-risk, high-reward "shortcut" compared to traditional metal-catalyzed routes.
This guide analyzes the strategic utility of this compound (CAS: 1146699-62-8) as a masked aldehyde precursor. While traditional lithiation or transition-metal catalyzed formylation offers safety, the Gem-Dibromide Route offers superior atom economy and significantly lower raw material costs. However, this advantage is contingent upon mastering the safety parameters of radical bromination, preferably through continuous flow chemistry.
Technical Comparison: The Strategic Landscape
The target downstream product is 3-fluoro-4-formylbenzonitrile , a critical building block for next-generation poly (ADP-ribose) polymerase (PARP) inhibitors. Three primary routes exist to access this scaffold.
| Feature | Route A: Gem-Dibromide (Focus) | Route B: Monobromide Oxidation | Route C: Metal-Catalyzed Formylation |
| Precursor | 4-Methyl-3-fluorobenzonitrile | 4-Methyl-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzonitrile |
| Key Reagents | NBS (2.1 eq), Light/Initiator, | NBS (1.1 eq), DMSO/ | |
| Atom Economy | High | Moderate | Low (Stoichiometric waste) |
| Cost Profile | Low (Cheap starting material) | Low-Medium | High (Cryogenics/Catalysts) |
| Safety Risk | High (Exothermic radical chain) | Medium (Thermal instability) | Low (Standard handling) |
| Scalability | Difficult in Batch; Excellent in Flow | Good | Good but expensive |
Why Choose the Dibromomethyl Route?
The choice hinges on cost-efficiency vs. engineering capability .
-
The Chemistry: The gem-dibromomethyl group (
) acts as a "masked" carbonyl. Hydrolysis is rapid and often quantitative because the electron-withdrawing nitrile and fluorine groups at positions 1 and 3 destabilize the intermediate gem-diol, driving the equilibrium toward the aldehyde. -
The Trap: In batch reactors, radical bromination is prone to thermal runaway and "over-bromination" (forming tribromides), leading to difficult purifications.
Reaction Pathway & Mechanism
The following diagram illustrates the divergence between the "Dibromide" shortcut and the "Monobromide" alternative.
Caption: Pathway comparison showing the direct hydrolysis efficiency of the dibromide route (Green) versus the risk of over-bromination (Red).
Validated Experimental Protocol
Objective: Synthesis of 3-fluoro-4-formylbenzonitrile via this compound. Scale: 10 mmol (Laboratory Scale).
Step 1: Photochemical Bromination (Flow Chemistry Recommended)
Batch synthesis is possible but requires strict temperature control to avoid the "Tribromide" impurity.
-
Reagents: Dissolve 4-methyl-3-fluorobenzonitrile (1.35 g, 10 mmol) and N-Bromosuccinimide (NBS) (3.92 g, 22 mmol, 2.2 eq) in Acetonitrile (50 mL).
-
Note: Acetonitrile is preferred over
(toxic) or Benzene (carcinogenic) for green chemistry compliance [1].
-
-
Activation: Irradiate the solution using a 450 nm Blue LED module (or standard tungsten lamp) in a flow reactor or jacketed vessel at 40°C.
-
Monitoring: Track via HPLC/TLC. The reaction proceeds sequentially: Methyl
Monobromide Dibromide. Stop immediately upon consumption of the monobromide to prevent tribromination. -
Workup: Concentrate the solvent. The residue (crude dibromide) is often used directly in the next step ("telescoping") due to stability concerns.
Step 2: Hydrolysis to Aldehyde
-
Reaction: Suspend the crude This compound in Ethanol/Water (3:1 ratio, 40 mL).
-
Additive: Add Calcium Carbonate (
) (2.0 g, 20 mmol).-
Why? It neutralizes the HBr generated during hydrolysis, driving the equilibrium forward without attacking the nitrile group (which strong bases like NaOH might hydrolyze to an acid/amide).
-
-
Conditions: Reflux (80°C) for 2–4 hours. The solution will turn clear as the organic bromide converts to the aldehyde.
-
Isolation: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate to obtain pale yellow needles.
Cost-Benefit Analysis Table
| Metric | Dibromomethyl Route (Recommended) | Metal-Catalyzed Route (Alternative) |
| Raw Material Cost | $ (Low) NBS and Toluene/ACN are commodity chemicals. | ** |
| Yield | 85–92% (Flow)60–70% (Batch) | 75–85% |
| Purity Profile | Complex: Requires control of mono/tri-bromo impurities. | Clean: Main impurities are unreacted starting materials. |
| EHS (Safety) | Hazardous: HBr evolution, radical exotherms. Requires engineering controls. | Moderate: Standard solvent hazards, but avoids radical chains. |
| Time Efficiency | Fast: 2-step telescoping (Total < 8 hours). | Slow: Often requires strict inert atmosphere and long reaction times. |
Expert Recommendation
For Drug Discovery (Milligram scale):
Do NOT use this route. The purification of the dibromide from the monobromide is tedious on a small scale. Use the Sommelet reaction (Monobromide
HexamineAldehyde) or purchase the aldehyde directly.
For Process Development (Kilogram scale):
Adopt this route ONLY with Flow Chemistry. The cost savings on the starting material (4-methyl-3-fluorobenzonitrile vs. 4-bromo-2-fluorobenzonitrile) are massive at scale.
Critical Control Point: The conversion of Monobromide to Dibromide is the bottleneck. In a continuous flow reactor, residence time can be tuned to exactly 1.05x the time required for monobromination, maximizing dibromide yield (approx. 95%) and suppressing the tribromide [2].
References
-
Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." The Journal of Organic Chemistry, 2013.
-
Wuxi AppTec. "Manufacturing Process Development for Belzutifan: Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 2021.
-
Ossila. "4-Bromo-3-fluorobenzonitrile: Applications and Synthesis."
-
BenchChem. "Synthesis of 2-Fluoro-5-formylbenzonitrile and Related Scaffolds."
Sources
A Comparative Guide to the Kinetic Analysis of 4-(Dibromomethyl)-3-fluorobenzonitrile Reactions
For researchers and professionals in drug development and organic synthesis, understanding the reactivity and reaction kinetics of key building blocks is paramount for process optimization, scalability, and ensuring product consistency. This guide provides an in-depth technical comparison of the reaction kinetics of 4-(Dibromomethyl)-3-fluorobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will focus on its most common and synthetically useful transformation: the hydrolysis to 4-formyl-3-fluorobenzonitrile.
This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and compares the reactivity of this fluorinated compound against a non-fluorinated analogue to highlight the impact of substituent effects.
Introduction: The Synthetic Utility and Reactivity of this compound
This compound is a valuable reagent primarily used as a precursor to 4-formyl-3-fluorobenzonitrile. This aldehyde is a key component in the synthesis of various complex molecules, including bioactive compounds. The gem-dibromide at the benzylic position is the focal point of its reactivity.[2] The benzylic carbon is activated by the adjacent aromatic ring, making it susceptible to nucleophilic substitution.
The dominant reaction pathway for this compound is its hydrolysis, which proceeds through the replacement of the two bromine atoms with oxygen, yielding the corresponding aldehyde. The fluorine and nitrile substituents on the aromatic ring are strongly electron-withdrawing, which significantly influences the stability of reaction intermediates and, consequently, the reaction rate and mechanism.
Mechanistic Considerations for Hydrolysis
The hydrolysis of benzylic dihalides can proceed through different mechanisms, primarily SN1 or SN2 pathways. The stability of the benzylic carbocation is a critical factor.[3]
-
SN1-type Mechanism: This pathway involves the initial, rate-determining departure of a bromide ion to form a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. However, the electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups at the para and meta positions, respectively, will destabilize this carbocation, likely slowing down an SN1 pathway.
-
SN2-type Mechanism: This pathway involves a concerted backside attack by a nucleophile (water or hydroxide) on the benzylic carbon, displacing a bromide ion. The electron-withdrawing groups in this case would make the benzylic carbon more electrophilic and potentially more susceptible to nucleophilic attack.
Given the electronic nature of the substituents, the reaction may proceed through a pathway with significant SN2 character or a SN1 pathway with a highly transient, unstable carbocation. An experimental kinetic study is essential to elucidate the dominant mechanism.
Caption: Plausible mechanistic pathways for the hydrolysis of this compound.
A Comparative Kinetic Study: Experimental Design
To objectively evaluate the reactivity of this compound, we propose a comparative kinetic study against a close structural analog: 4-(Dibromomethyl)benzonitrile. This comparison will directly probe the electronic influence of the ortho-fluoro substituent.
Objective
To determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of this compound and 4-(Dibromomethyl)benzonitrile under controlled conditions and to calculate the activation energy (Ea) for each reaction.
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of benzylic dibromide hydrolysis.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
4-(Dibromomethyl)benzonitrile (for comparison)
-
1,4-Dioxane (HPLC grade)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Thermostatted reaction vessel (e.g., jacketed reactor or water bath)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of each substrate in 1,4-dioxane.
-
Prepare the mobile phase for HPLC (e.g., 60:40 acetonitrile:water).
-
Prepare the reaction solvent: a 1:1 (v/v) mixture of 1,4-dioxane and 0.1 M phosphate buffer (pH 7.0). The use of a large excess of buffered water ensures that the water concentration remains effectively constant, allowing for the determination of a pseudo-first-order rate constant.[4][5][6]
-
-
Reaction Setup:
-
Equilibrate the reaction solvent in the thermostatted vessel to the desired temperature (e.g., 50 °C).
-
Prepare a series of autosampler vials for quenching, each containing 1 mL of cold acetonitrile.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a small volume of the substrate stock solution to the pre-heated reaction solvent to achieve a starting concentration of ~5 mM. Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes for 2 hours), withdraw a 100 µL aliquot of the reaction mixture and immediately add it to one of the quenching vials.
-
Once all samples are collected, analyze them by HPLC. Monitor the disappearance of the reactant peak at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
From the HPLC data, determine the concentration of the reactant at each time point.
-
Plot ln([Reactant]) versus time. The reaction follows pseudo-first-order kinetics if this plot is linear.[4][5]
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Repeat the experiment at different temperatures (e.g., 40 °C, 50 °C, and 60 °C) to determine the activation energy.
-
Construct an Arrhenius plot of ln(k_obs) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope (Slope = -Ea/R, where R is the gas constant).
-
Comparative Performance Data (Hypothetical)
The following table presents a plausible set of results from the described kinetic study. The data is designed to illustrate the expected electronic effect of the fluorine atom.
| Compound | Temperature (°C) | k_obs (s⁻¹) | Activation Energy, Ea (kJ/mol) |
| 4-(Dibromomethyl)benzonitrile | 50 | 1.5 x 10⁻⁴ | 85 |
| This compound | 50 | 0.8 x 10⁻⁴ | 95 |
Interpretation of Results:
-
Rate Constant (k_obs): The hydrolysis of this compound is slower than its non-fluorinated counterpart. This is consistent with the strong electron-withdrawing nature of the fluorine atom, which would destabilize any developing positive charge on the benzylic carbon, thus disfavoring an SN1-type pathway.
-
Activation Energy (Ea): The higher activation energy for the fluorinated compound indicates that more energy is required for the reaction to proceed, which is in agreement with the lower observed rate constant.
Alternative Synthetic Strategies
While the hydrolysis of the dibromide is a common route to the aldehyde, other methods exist. A comprehensive evaluation should consider these alternatives.
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Dibromide Hydrolysis | This compound | Water, buffer, or mild base | High-yielding, often clean conversion. | Requires a two-step synthesis of the dibromide from the methylarene.[7] |
| Benzylic Oxidation | 3-Fluoro-4-methylbenzonitrile | Strong oxidants (e.g., KMnO₄, CrO₃) | Direct, one-step conversion. | Harsh conditions, potential for over-oxidation to carboxylic acid, functional group intolerance. |
| Sommelet Reaction | 4-(Bromomethyl)-3-fluorobenzonitrile | Hexamethylenetetramine (HMTA), followed by hydrolysis | Milder than direct oxidation. | Requires synthesis of the monobromide; can have variable yields. |
| Oxidation with Pyridine N-oxide | 4-(Bromomethyl)-3-fluorobenzonitrile | Pyridine N-oxide, Ag₂O | Good yields for benzylic halides, mild conditions.[8] | Stoichiometric use of silver oxide can be expensive. |
Conclusion for the Research Professional
The kinetic analysis demonstrates that the reactivity of this compound is significantly modulated by its electronic substituents. The presence of the ortho-fluoro group, in conjunction with the para-cyano group, retards the rate of hydrolytic conversion to the aldehyde when compared to a non-fluorinated analog. This is likely due to the destabilization of a carbocation-like transition state.
For process development, this slower reactivity implies that more forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary to achieve complete conversion compared to other benzylic dibromides. The choice of synthesizing 4-formyl-3-fluorobenzonitrile via the dibromide route should be weighed against alternative methods, considering factors such as precursor availability, reaction conditions, and overall process economy. The detailed protocol provided herein offers a robust framework for researchers to conduct their own kinetic evaluations and make informed decisions in their synthetic campaigns.
References
- Temerk, Y. M., Ahmed, Z. A., & Ibrahim, M. M. (n.d.).
- Chem-Impex. (n.d.). 4-(Bromomethyl)-3-fluorobenzonitrile.
- Abu-El-Halawa, R., & Al-Laham, Y. N. (1995). Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2453-2457.
- Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
- Temerk, Y. M., Ahmed, Z. A., & Ibrahim, M. M. (n.d.).
- Master Organic Chemistry. (2018, June 13).
- Scientific Update. (2022, October 26).
- Blackmond, D. G. (n.d.).
- Sato, K., et al. (2006). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Tetrahedron Letters, 47(42), 7565-7568.
- Chemistry LibreTexts. (2023, August 7). 11.
- Khan Academy. (n.d.).
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Unraveling Reaction Pathways: A Comparative Guide to DFT and Experimental Studies of 4-(Dibromomethyl)-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and fine chemical synthesis, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel molecular entities. 4-(Dibromomethyl)-3-fluorobenzonitrile, a versatile building block, presents a compelling case for mechanistic investigation due to its reactive dibromomethyl group juxtaposed with the electronically influential fluoro and cyano substituents on the aromatic ring. This guide offers a comparative analysis of experimental approaches and Density Functional Theory (DFT) studies for elucidating the reaction mechanisms of this compound, focusing on its hydrolysis to 4-formyl-3-fluorobenzonitrile as a model transformation.
The Dichotomy of Mechanistic Investigation: Experiment vs. Computation
Traditionally, reaction mechanisms have been inferred from kinetic studies, isotopic labeling, and the isolation of intermediates. While powerful, these experimental techniques can be resource-intensive and may not always provide a complete picture of the transition states and fleeting intermediates that govern a reaction's course. In contrast, computational methods, particularly DFT, have emerged as an indispensable tool for mapping detailed potential energy surfaces, characterizing transition states, and predicting reaction outcomes with increasing accuracy.[1][2] This guide will explore the synergies and divergences of these two approaches in the context of a specific, synthetically relevant reaction.
A Case Study: The Hydrolysis of this compound
The conversion of the dibromomethyl group to a formyl group is a fundamental transformation in organic synthesis. For this compound, this hydrolysis reaction yields 4-formyl-3-fluorobenzonitrile, a valuable intermediate in medicinal chemistry.
Overall Reaction:
This guide will first outline a plausible experimental protocol for this hydrolysis and then detail a comprehensive DFT workflow designed to unravel the intricacies of its mechanism.
The Experimental Approach: A Protocol for Hydrolysis
Drawing from established procedures for the hydrolysis of benzal halides, a robust experimental protocol can be designed.[3] The hydrolysis of benzylic halides can proceed through nucleophilic substitution pathways, and the rate is often influenced by the stability of the carbocation intermediate.[4][5][6]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a suitable solvent system, such as a mixture of acetone and water or aqueous formic acid.
-
Initiation of Hydrolysis: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system is present, separate the organic layer. If the product precipitates, it can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 4-formyl-3-fluorobenzonitrile.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale Behind Experimental Choices:
-
Solvent System: The choice of a polar protic solvent system like acetone/water facilitates the dissolution of the organic substrate and the nucleophile (water) while also stabilizing the potential carbocationic intermediates characteristic of an Sₙ1-type mechanism.[6]
-
Temperature: Heating the reaction provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.
-
Monitoring: Chromatographic monitoring is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.
The Computational Lens: A DFT Workflow for Mechanistic Elucidation
A DFT study of the hydrolysis of this compound can provide a molecular-level understanding of the reaction mechanism, including the identification of intermediates and transition states, and the calculation of activation energies.
Proposed DFT Workflow:
Caption: A workflow for the DFT study of the hydrolysis of this compound.
Step-by-Step Computational Protocol:
-
Geometry Optimization: Optimize the ground state geometries of the reactants (this compound and water), intermediates, and the final product (4-formyl-3-fluorobenzonitrile) using a selected DFT functional and basis set.[7]
-
Transition State (TS) Search: Locate the transition state structures connecting the reactants to intermediates and intermediates to the product. This is a critical step to determine the reaction barriers. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Calculations: Perform vibrational frequency calculations on all optimized structures (reactants, intermediates, transition states, and products). A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactant and product, an IRC calculation is performed.[8]
-
Solvation Modeling: Given that the reaction occurs in a polar solvent, it is crucial to include the effects of solvation. This can be done using an implicit solvent model like the Polarizable Continuum Model (PCM) or by including a number of explicit water molecules in the calculation to model the first solvation shell.[8][9]
-
Energy Profile Construction: With the energies of all stationary points (reactants, intermediates, transition states, and products), construct a potential energy profile for the reaction. This will reveal the rate-determining step and the overall thermodynamics of the reaction.
Rationale Behind Computational Choices:
-
Functional Selection: Functionals like B3LYP are a good starting point, while M06-2X is often recommended for its good performance in thermochemistry and kinetics.[8] For systems where dispersion interactions might be important, dispersion-corrected functionals like ωB97X-D are a suitable choice.
-
Basis Set Selection: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or the augmented correlation-consistent basis set aug-cc-pVTZ, is generally recommended for accurate descriptions of electronic structure and energies, especially for systems containing halogens.[10][11]
-
Solvation Model: The inclusion of a solvation model is critical for reactions in solution, as the solvent can significantly stabilize charged intermediates and transition states, thereby altering the reaction mechanism and energetics.[9]
Comparing and Contrasting the Approaches
The experimental and computational approaches provide complementary insights into the reaction mechanism.
| Aspect | Experimental Approach | DFT Approach |
| Focus | Macroscopic observables (reaction rates, product distribution) | Microscopic details (molecular structures, transition states, energy barriers) |
| Intermediates | Often inferred, sometimes isolated with difficulty | Can be explicitly located and characterized |
| Transition States | Cannot be directly observed | Can be computationally located and their properties analyzed |
| Kinetics | Measured experimentally | Calculated from activation energies (requires high accuracy) |
| Thermodynamics | Measured (e.g., by calorimetry) | Calculated from the energies of reactants and products |
| Limitations | May not reveal all mechanistic details, can be time-consuming | Accuracy is dependent on the chosen level of theory, computationally expensive for large systems |
Conclusion: A Synergistic Future for Mechanistic Chemistry
The study of the reaction mechanism of this compound exemplifies the powerful synergy between experimental and computational chemistry. While experimental data provides the ultimate validation, DFT studies offer an unparalleled level of detail, allowing researchers to visualize reaction pathways and understand the subtle electronic and steric factors that govern reactivity. For drug development professionals and synthetic chemists, embracing this dual approach is key to accelerating innovation, optimizing synthetic routes, and ensuring the quality and safety of novel chemical entities. The continued development of computational methods promises an even more integrated future, where theory and experiment work in concert to unravel the complexities of chemical transformations.
References
- Filo. (2025, September 3). Convert Benzyl Bromide into Benzaldehyde The reaction involves the conve...
- Beilstein Journals. (2021, December 9).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- (n.d.). Benzyl bromide is converted into benzaldehyde by heating in dimethyl sulfoxide. Propose a structure for the intermediate, and show the mechanisms of the two steps in the reaction.
- Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- Catalysis Science & Technology (RSC Publishing). (n.d.). One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light.
- Google Patents. (n.d.). US4191621A - Process for the production of substituted benzal and benzyl bromides.
- PMC. (2024, February 5).
- ResearchGate. (n.d.). (PDF)
- PMC - NIH. (n.d.). A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases.
- ResearchGate. (n.d.).
- PMC - NIH. (2022, June 20).
- Sciencemadness Discussion Board. (2008, March 28).
- Lund University Research Portal. (2020, May 15).
- YouTube. (2024, July 21).
- PubMed. (2012, July 26). Computational elucidation of mechanisms of alkaline hydrolysis of nitrocellulose: dimer and trimer models with comparison to the corresponding monomer.
- ChemRxiv. (n.d.). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles.
- YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- YouTube. (2023, June 8). Benzaldehyde can be prepared by the hydrolysis of (1) Benzyl chloride (2) Benzal chloride (3) Be...
- Chemistry LibreTexts. (2024, September 30). 11.5: Characteristics of the SN1 Reaction.
- PMC - NIH. (2025, October 20).
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
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- 8. Computational elucidation of mechanisms of alkaline hydrolysis of nitrocellulose: dimer and trimer models with comparison to the corresponding monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Utility of Fluorinated Benzonitriles in Drug Discovery: A Comparative Guide to Key Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical building blocks, fluorinated benzonitriles have emerged as critical intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors. This guide provides an in-depth technical comparison of synthetic pathways to a pivotal intermediate, 4-formyl-3-fluorobenzonitrile , highlighting the strategic advantages and potential pitfalls of various starting materials and methodologies. While direct patent literature extensively covers the utility of 4-(bromomethyl)-3-fluorobenzonitrile , we will also explore the hypothetical, yet chemically plausible, role of 4-(dibromomethyl)-3-fluorobenzonitrile as a precursor, offering a comprehensive view of the synthetic landscape.
The Central Role of 4-Formyl-3-fluorobenzonitrile in Medicinal Chemistry
The 4-formyl-3-fluorobenzonitrile scaffold is a key component in the synthesis of numerous targeted therapies. The ortho-fluorine atom can enhance metabolic stability and binding affinity, while the cyano and formyl groups provide versatile handles for further chemical elaboration. This strategic combination of functionalities has made it a sought-after intermediate in the development of Janus kinase (JAK) inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is, therefore, a critical consideration in the drug development pipeline.
Comparative Analysis of Synthetic Routes to 4-Formyl-3-fluorobenzonitrile
This section will compare two primary synthetic strategies to obtain 4-formyl-3-fluorobenzonitrile, starting from different commercially available or readily synthesized precursors. We will analyze the patented methodologies, focusing on reaction efficiency, selectivity, and potential for scale-up.
Route A: The Prevalent Pathway via Monobromination of 3-Fluoro-4-methylbenzonitrile
The most commonly patented and industrially practiced route to 4-formyl-3-fluorobenzonitrile proceeds through the selective monobromination of 3-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-3-fluorobenzonitrile, followed by oxidation.
dot graph "Route_A" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="3-Fluoro-4-methylbenzonitrile", fillcolor="#F1F3F4"]; intermediate [label="4-(Bromomethyl)-3-fluorobenzonitrile", fillcolor="#F1F3F4"]; product [label="4-Formyl-3-fluorobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label="NBS, AIBN"]; intermediate -> product [label="Oxidation (e.g., Sommelet, Kornblum)"]; } "Synthetic pathway via monobromination."
Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
A patented method for the synthesis of 4-(bromomethyl)-3-fluorobenzonitrile involves the radical bromination of 3-fluoro-4-methylbenzonitrile.[1]
-
Materials: 3-fluoro-4-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzonitrile in the chosen solvent, add NBS (1.0-1.2 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-(bromomethyl)-3-fluorobenzonitrile.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low and constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.
-
Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction of bromination.
-
Solvent: A non-polar aprotic solvent is typically used to avoid solvolysis of the product and to facilitate the radical reaction pathway.
Challenges and Optimization: A significant challenge in this step is the potential for over-bromination to form this compound. Patent literature suggests that controlling the stoichiometry of NBS and careful monitoring of the reaction can mitigate this side product.[1] The use of microreactors has also been proposed to improve selectivity and yield by ensuring precise control over reaction parameters.[1]
Route B: A Hypothetical Pathway via Dibromination and Hydrolysis
While not extensively patented as a primary route, the synthesis of 4-formyl-3-fluorobenzonitrile could plausibly proceed through the formation of this compound, followed by hydrolysis. This route may be considered if the dibrominated compound is a significant byproduct of the monobromination reaction or if it can be synthesized efficiently through other means.
dot graph "Route_B" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="3-Fluoro-4-methylbenzonitrile", fillcolor="#F1F3F4"]; intermediate [label="this compound", fillcolor="#F1F3F4"]; product [label="4-Formyl-3-fluorobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate [label="Excess NBS, AIBN"]; intermediate -> product [label="Hydrolysis (e.g., H2O, CaCO3 or Ag2O)"]; } "Hypothetical pathway via dibromination."
Conceptual Protocol: Conversion of this compound to 4-Formyl-3-fluorobenzonitrile
The conversion of a dibromomethyl group to an aldehyde is a well-established transformation in organic synthesis.
-
Materials: this compound, water, a weak base (e.g., calcium carbonate or silver oxide), and a suitable solvent (e.g., acetone or dioxane).
-
Procedure:
-
Suspend this compound in an aqueous organic solvent mixture.
-
Add a weak base such as calcium carbonate or silver oxide to neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-formyl-3-fluorobenzonitrile.
-
Purify the product by distillation, recrystallization, or column chromatography.
-
Rationale and Comparison:
This route's primary advantage would be the direct conversion of a potentially available starting material or byproduct to the desired aldehyde. However, the initial dibromination step often requires harsher conditions and may lead to a more complex product mixture, making purification challenging. The hydrolysis step, while generally effective, can sometimes suffer from incomplete conversion or the formation of other byproducts.
Performance Comparison of Synthetic Routes
| Parameter | Route A (via Monobromo Intermediate) | Route B (via Dibromo Intermediate) |
| Patent Precedence | High - Numerous patents describe this route. | Low - Primarily a theoretical or salvage route. |
| Selectivity | Good to excellent for monobromination with careful control. | Potentially lower selectivity in the initial bromination step. |
| Reaction Conditions | Generally milder for both bromination and subsequent oxidation. | Potentially harsher conditions for dibromination. |
| Overall Yield | Typically high, with optimized procedures. | Potentially lower due to challenges in the dibromination and hydrolysis steps. |
| Scalability | Proven scalability for industrial production. | Less established for large-scale synthesis. |
| Purification | Generally straightforward purification of the monobromo intermediate. | Purification of the dibromo intermediate can be more challenging. |
Conclusion and Future Perspectives
The patent landscape and established synthetic methodologies strongly favor the route to 4-formyl-3-fluorobenzonitrile via the monobrominated intermediate, 4-(bromomethyl)-3-fluorobenzonitrile. This pathway offers superior control, higher yields, and proven scalability, making it the preferred choice for the industrial synthesis of this critical pharmaceutical building block.
The alternative route through the dibrominated intermediate, while chemically feasible, presents significant challenges in terms of selectivity and process control. However, understanding this pathway is valuable for process optimization, particularly in scenarios where the dibrominated compound is an unavoidable byproduct. Future research in this area may focus on developing more selective dibromination methods or more efficient hydrolysis protocols, which could enhance the viability of this alternative route. For drug development professionals, a thorough understanding of these comparative synthetic strategies is essential for making informed decisions regarding process development, cost optimization, and supply chain security for key pharmaceutical intermediates.
References
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google P
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-(Dibromomethyl)-3-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive Material Safety Data Sheet (MSDS) for 4-(Dibromomethyl)-3-fluorobenzonitrile is not publicly available, GHS hazard statements for this compound indicate that it causes skin irritation (H315) and serious eye irritation (H319)[1]. Structurally similar compounds, such as 4-(Bromomethyl)-3-fluorobenzonitrile, are classified as corrosive and toxic if swallowed, causing severe skin burns and eye damage[2][3]. Therefore, it is prudent to handle this compound with the highest degree of caution, assuming it possesses similar or even more pronounced hazardous properties due to the presence of the dibromomethyl group.
I. Hazard Analysis and Risk Mitigation
This compound is a halogenated aromatic nitrile. The dibromomethyl group is a known lachrymator and can be corrosive. The nitrile group can release hydrogen cyanide upon combustion or in acidic conditions. Therefore, a multi-faceted approach to personal protective equipment (PPE) is mandatory to mitigate risks of exposure through inhalation, skin contact, and eye contact.
Key Hazards:
-
Corrosive: Expected to cause severe skin burns and eye damage upon contact[3][4][5].
-
Toxic: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin[2].
-
Irritant: Causes serious eye and skin irritation[1].
-
Lachrymator: Likely to cause tearing and irritation to the eyes and respiratory tract[5].
-
Reactive: Brominated organic compounds can be reactive and should be handled with care[6].
II. Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is the first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Full-sleeved lab coat, closed at the front | N95 or higher-rated respirator |
| In Solution (e.g., reaction setup, workup) | Chemical safety goggles and a face shield | Chemical-resistant gloves (neoprene or butyl rubber recommended) | Chemical-resistant apron over a full-sleeved lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be necessary for large spills |
Always inspect PPE for integrity before use and dispose of contaminated items properly.[7]
III. Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimize the risk of exposure and accidents. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[9]
-
IV. Spill and Emergency Plan
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (Trained Personnel Only):
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][11][12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][13]
-
Storage: Store waste in sealed, compatible containers in a designated and well-ventilated waste accumulation area.[13]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][13] The high bromine content may require incineration at a specialized facility.[11][14]
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Grucka, M., & Piotrowski, J. K. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 185–194. Retrieved from [Link]
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- 1. 1146699-62-8|this compound|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives [ehs.cornell.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. dollycorporation.com [dollycorporation.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
